Biotin-COG1410 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H121N21O14 |
|---|---|
Molecular Weight |
1408.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[1-[[1-[[6-amino-1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73) |
InChI Key |
RPCLHYWMLWFFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Biotin-COG1410 TFA: A Technical Guide
For Immediate Release
DURHAM, N.C. – Biotin-COG1410 TFA, a biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide COG1410, is a promising therapeutic agent with a complex and multifaceted mechanism of action. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the core pathways through which this compound exerts its neuroprotective, anti-inflammatory, and antimicrobial effects.
At its core, COG1410 is a synthetic peptide derived from the receptor-binding region of human ApoE (residues 138-149), with specific amino acid substitutions to enhance its stability and efficacy.[1][2][3] The biotin label of this compound serves as a valuable tool for experimental applications, enabling researchers to track and quantify its interactions within biological systems. The trifluoroacetic acid (TFA) salt is a common counterion used in peptide purification.
Neuroprotective and Anti-inflammatory Mechanisms
COG1410 has demonstrated significant neuroprotective capabilities in various preclinical models of neurological injury, including traumatic brain injury (TBI), ischemic stroke, and Alzheimer's disease.[1][4][5][6] Its mechanism of action in the central nervous system is characterized by a multi-pronged approach targeting key pathological cascades.
A primary mode of action is the suppression of neuroinflammation . COG1410 effectively reduces the activation of microglia, the primary immune cells of the brain.[7][8] This leads to a significant decrease in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][9] Evidence suggests that COG1410 may exert its anti-inflammatory effects, at least in part, through the activation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key receptor involved in microglial signaling and phagocytosis.[5][10]
Furthermore, COG1410 exhibits potent anti-apoptotic properties. In models of subarachnoid hemorrhage and traumatic optic neuropathy, the peptide has been shown to reduce neuronal cell death.[8][11] This is achieved by modulating critical intracellular signaling pathways, including the enhancement of pro-survival Akt activation and the suppression of the pro-apoptotic caspase-3 cleavage.[8] COG1410 also regulates the balance of the Bcl-2 family of proteins, promoting the expression of the anti-apoptotic Bcl-2 and inhibiting the pro-apoptotic Bax.[8]
The peptide also possesses antioxidant and anti-excitotoxic properties, contributing to its overall neuroprotective profile by mitigating oxidative stress and glutamate-induced neuronal damage.[1]
Antimicrobial Activity
Beyond its neuroprotective effects, COG1410 has demonstrated direct antimicrobial activity against a range of pathogens, including pandrug-resistant Acinetobacter baumannii and Mycobacterium smegmatis.[3][12][13] The primary mechanism of its bactericidal action involves the disruption of the bacterial cell membrane .[13] This leads to increased membrane permeability, leakage of intracellular components such as ATP, and ultimately, cell death.[3][13] Interestingly, in the case of M. smegmatis, COG1410 has also been shown to interfere with the ATPase activity of the intracellular protein ClpC, highlighting a potential secondary intracellular target.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of COG1410.
| Preclinical Model | Dose of COG1410 | Key Finding | Reference |
| Traumatic Brain Injury (mouse) | 0.8 mg/kg (single IV) | Significantly improved sensorimotor performance and reduced lesion size. | [1] |
| Traumatic Brain Injury (mouse) | 0.3-0.6 mg/kg (single IV) | Improved vestibulomotor function and spatial learning. | [9] |
| Focal Brain Ischemia (rat) | 0.8 mg/kg (single IV) | Decreased infarct volume and improved vestibulomotor function. | [6][9] |
| Subarachnoid Hemorrhage (mouse) | 2 mg/kg (IV) | Alleviated neurological deficits and reduced apoptotic cells. | [8] |
| Alzheimer's Disease (APP/PS1 mice) | Not specified | Reduced Aβ deposition and improved cognitive function. | [4] |
| In Vitro Model | Concentration of COG1410 | Key Finding | Reference |
| BV2 microglia cells | 1-25 μM | Decreased production of NO and TNFα. | [9] |
| Acinetobacter baumannii | 2 μg/ml (1.4 μM) | LC99.9 in PBS. | [3] |
| Mycobacterium smegmatis | 16 μg/mL | Minimal Inhibitory Concentration (MIC). | [13] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Traumatic Brain Injury (TBI) Model
-
Animal Model: Male C57BL/6J mice.
-
Injury Induction: Controlled cortical impact (CCI) to induce a unilateral sensorimotor cortex injury.
-
Treatment: A single intravenous (IV) injection of COG1410 (0.4 mg/kg or 0.8 mg/kg) or vehicle was administered 30 minutes post-CCI.[1] In other studies, a single IV injection was given 120 minutes post-TBI.[7]
-
Behavioral Assessment: Sensorimotor function was assessed using tests such as the vibrissae-forelimb placing test and limb asymmetry test. Cognitive function was evaluated using the Morris water maze.[1][14]
-
Histological Analysis: Lesion volume was quantified from brain sections. Neuronal degeneration was assessed using Fluoro-Jade C staining. Microglial activation was evaluated by immunohistochemistry for Iba1.[1][7]
In Vitro Microglial Activation Assay
-
Cell Line: BV2 microglial cells.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: COG1410 was added to the cell culture at various concentrations (e.g., 1-25 μM).
-
Endpoint Measurement: The production of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent. The release of TNF-α was quantified by ELISA.[9]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Acinetobacter baumannii or Mycobacterium smegmatis.
-
Method: Micro-dilution method in a 96-well plate.
-
Procedure: A standardized inoculum of bacteria was added to wells containing serial dilutions of COG1410.
-
Endpoint: The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth after a specified incubation period.[13]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 4. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury. [scholars.duke.edu]
- 8. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel apolipoprotein E-based peptide COG1410 improves sensorimotor performance and reduces injury magnitude following cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-COG1410 TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of Biotin-COG1410 TFA. It is intended to serve as a comprehensive resource for researchers utilizing this biotinylated peptide in studies related to neuroprotection, inflammation, and antimicrobial research.
Introduction
This compound is a synthetic peptide derivative of the human apolipoprotein E (ApoE) receptor binding region, specifically corresponding to residues 138-149. The native sequence is modified with aminoisobutyric acid (Aib) substitutions at two positions to enhance its therapeutic properties. The peptide is N-terminally acetylated and C-terminally amidated. A biotin molecule is conjugated to the peptide, enabling its use in a wide range of affinity-based assays. The trifluoroacetate (TFA) salt is a common counter-ion resulting from the peptide synthesis and purification process.
COG1410 has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurological injury.[1][2] Furthermore, it has exhibited antimicrobial activity against certain bacterial strains. The biotin tag provides a powerful tool for studying its molecular interactions and mechanism of action.
Structure and Chemical Properties
The structure of this compound consists of three key components: the COG1410 peptide, a biotin molecule, and a linker connecting them. The amino acid sequence of COG1410 is Ac-Ala-Ser(Aib)-Leu-Arg-Lys-Leu(Aib)-Lys-Arg-Leu-Leu-NH₂.
Caption: Schematic diagram of the this compound conjugate.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇₄H₁₃₅N₂₃O₁₆S.xC₂HF₃O₂ | Alfagen |
| Purity | >95% | Various Suppliers |
| Appearance | White to off-white powder | General Observation |
| Solubility | Soluble in DMSO and water | MedChemExpress, General for biotinylated peptides |
| Storage | Store at -20°C for long-term storage | Alfagen |
Biological Activity and Mechanism of Action
COG1410, the active peptide component, exhibits a range of biological activities, primarily centered around its neuroprotective and anti-inflammatory functions. It has also been shown to possess antimicrobial properties.
Neuroprotection and Anti-inflammation
COG1410 has been demonstrated to be effective in animal models of traumatic brain injury and ischemic stroke.[1][2] Its neuroprotective effects are attributed to its ability to reduce inflammation and apoptosis in neuronal tissues. Studies have suggested that COG1410 may exert its effects through interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor involved in regulating inflammatory responses in the brain. Furthermore, there is evidence to suggest that COG1410 can modulate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and inflammation.
Caption: Proposed signaling pathway for the neuroprotective effects of COG1410.
Antimicrobial Activity
Recent studies have revealed that COG1410 possesses antimicrobial activity. Its proposed mechanism of action involves a dual attack on bacterial cells: disruption of the cell membrane and interference with the intracellular ClpC ATPase, an essential enzyme for bacterial protein quality control.
Experimental Protocols
The biotin tag on COG1410 makes it a versatile tool for a variety of in vitro and in vivo applications. Below are detailed methodologies for key experiments.
Biotin Pull-Down Assay to Identify Interacting Proteins
This protocol describes a method to identify proteins from a cell lysate that interact with this compound.
Materials:
-
This compound
-
Control non-biotinylated COG1410 peptide
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from the desired cell type or tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
-
End-over-end rotator
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them three times with wash buffer.
-
Biotinylated Peptide Incubation: Incubate the washed beads with an excess of this compound (and a separate control with non-biotinylated COG1410) in wash buffer for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three times with wash buffer to remove unbound peptide.
-
Cell Lysate Incubation: Add the cell lysate to the peptide-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.
Caption: Workflow for a biotin pull-down assay using this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Studies
This protocol outlines a method to quantify the binding of this compound to a target protein immobilized on an ELISA plate.
Materials:
-
This compound
-
Target protein of interest
-
Streptavidin-HRP (Horseradish Peroxidase)
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the target protein in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
This compound Incubation: Add serial dilutions of this compound to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to the wells and incubate until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of bound this compound.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of ApoE-mimetic peptides. Its well-defined structure, coupled with the versatility of the biotin tag, allows for a wide array of experimental approaches to elucidate its mechanism of action and identify its molecular targets. This guide provides a foundational understanding of its properties and offers detailed protocols to facilitate its use in the laboratory.
References
A Technical Guide to the Antimicrobial Properties of the ApoE Mimetic Peptide COG1410
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of pandrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel anti-infective agents. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic class due to their unique mechanisms of action that differ from conventional antibiotics. This document provides a comprehensive technical overview of COG1410, a synthetic mimetic peptide of human apolipoprotein E (ApoE). Originally investigated for its neuroprotective and immunomodulatory activities, COG1410 has demonstrated potent, broad-spectrum antimicrobial properties, particularly against clinically significant pathogens.[1][2] This guide details its spectrum of activity, bactericidal kinetics, multifaceted mechanism of action, anti-biofilm capabilities, and synergistic potential with existing antibiotics. Detailed experimental protocols and visual representations of its action pathways are provided to support further research and development.
Antimicrobial Spectrum of Activity
COG1410, a 12-amino-acid cationic peptide (acetyl-AS-Aib-LRKL-Aib-KRLL-amide), exhibits a broad spectrum of antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[2] Its efficacy is particularly notable against pandrug-resistant (PDR) Acinetobacter baumannii and Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[1][3]
Quantitative Antimicrobial Activity
The antimicrobial potency of COG1410 is quantified by its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The peptide shows varied activity across different species. It is highly active against A. baumannii, including 108 clinically collected strains, with MICs ranging from 16 to 32 μg/ml.[1][2] It also inhibits the growth of several Gram-positive bacteria, including vancomycin-resistant Enterococcus species.[1][2] However, COG1410 is notably inactive against several key pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Against Mycobacterium, it is potent against M. smegmatis but not against M. tuberculosis or M. abscessus in vitro.[4][5]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of COG1410 Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (μg/ml) | MBC (μg/ml) | Reference |
| Acinetobacter baumannii YQ4 (PDR) | Gram-Negative | 16 | 16 | [1][2] |
| Acinetobacter baumannii ATCC19606 | Gram-Negative | 16 | N/A | [6] |
| Bacillus subtilis | Gram-Positive | 1-32 | N/A | [1][2] |
| Enterococcus faecalis (VRE) | Gram-Positive | 1-32 | N/A | [1][2] |
| Enterococcus faecium (VRE) | Gram-Positive | 1-32 | N/A | [1][2] |
| Mycobacterium smegmatis | Acid-Fast | 1-32 (16) | >256 (mutant) | [1][2][3][7] |
| Enterobacter cloacae | Gram-Negative | 16-64 | N/A | [1][2] |
| Escherichia coli | Gram-Negative | 16-64 | N/A | [1][2] |
| Citrobacter freundii | Gram-Negative | 16-64 | N/A | [1][2] |
| Porphyromonas gingivalis | Gram-Negative | 16-64 | N/A | [1][2] |
| Pseudomonas aeruginosa | Gram-Negative | Inactive | N/A | [1][2] |
| Klebsiella pneumoniae | Gram-Negative | Inactive | N/A | [1][2] |
| Staphylococcus aureus (MSSA/MRSA) | Gram-Positive | Inactive | N/A | [1][2] |
| Streptococcus pneumoniae | Gram-Positive | Inactive | N/A | [1][2] |
| Mycobacterium tuberculosis | Acid-Fast | >128 (Inactive) | N/A | [4][5] |
| Mycobacterium abscessus | Acid-Fast | >128 (Inactive) | N/A | [4][5] |
Note: N/A indicates data not available from the cited sources.
Bactericidal Kinetics and Performance in Biological Media
COG1410 exhibits rapid bactericidal activity. Time-kill assays demonstrate that it can eliminate large inocula (10⁸ CFU/ml) of PDR A. baumannii within 30 minutes.[1][8] This rapid action is a key characteristic of many AMPs and reduces the likelihood of resistance development.
The peptide's efficacy is influenced by the surrounding medium. Its activity is highest in phosphate-buffered saline (PBS) but is reduced in the presence of human plasma or high-salt conditions like Luria-Bertani (LB) broth and saline.[1][2] Despite this reduction, it maintains significant activity, highlighting its potential for in vivo applications.[1][2]
Table 2: Bactericidal Efficacy of COG1410 Against A. baumannii YQ4 in Different Conditions
| Condition | Metric | Value (μg/ml) | Value (μM) | Reference |
| PBS | LC₉₉.₉ | 2 | 1.4 | [1][2] |
| 50% Human Plasma | LC₉₉.₉ | 8 | 5.6 | [1][2] |
| LB Broth | % Killed (1x MIC, 2h) | ~78.6% | N/A | [1][2] |
| Saline | % Killed (1x MIC, 2h) | ~78.3% | N/A | [1][2] |
LC₉₉.₉: Lethal concentration required to kill 99.9% of the bacterial population within 2 hours.
Mechanism of Action
COG1410 employs a multi-pronged approach to kill bacteria, a hallmark of AMPs that contributes to their low resistance profiles. The primary mechanism is the physical disruption of the bacterial cell membrane, complemented by secondary intracellular actions.[2][8]
Primary Mechanism: Membrane Disruption
As a cationic peptide, COG1410 is electrostatically attracted to the negatively charged components of bacterial membranes. Its major killing mechanism involves disrupting the integrity of the cell membrane, leading to the leakage of essential cytoplasmic contents, such as ATP.[2][3] Evidence from transmission electron microscopy (TEM) and ATP leak assays confirms this membrane-disruptive activity.[3][4][5][9] Unlike some peptides that form discrete pores, COG1410's action does not cause obvious pore formation or complete cell lysis but rather a generalized destabilization of the membrane.[2][8]
Secondary Mechanisms of Action
Beyond membrane disruption, COG1410 can translocate into the bacterial cytoplasm to engage with intracellular targets.[2]
-
DNA Binding: Once inside the cell, COG1410 can bind non-specifically to bacterial DNA.[2][8]
-
Induction of Oxidative Stress: Transcriptome analysis of A. baumannii treated with COG1410 revealed an enrichment of genes involved in oxidation-reduction processes. This is supported by probe-based detection of increased Reactive Oxygen Species (ROS) levels, indicating that ROS induction is another component of its bactericidal activity.[2][8]
-
Intracellular Protein Targeting (ClpC): In M. smegmatis, COG1410 has been shown to have a specific intracellular target: the caseinolytic protease (Clp) chaperone ClpC. COG1410 directly binds to and interferes with the ATPase activity of ClpC.[10] This interaction disrupts protein homeostasis and contributes to cell death. A resistance mechanism observed in M. smegmatis involves a point mutation in ClpC that prevents this interference.[10]
Anti-Biofilm Activity
Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. COG1410 has demonstrated significant efficacy against biofilms of both A. baumannii and M. smegmatis.[1][3] It acts in a dose-dependent manner to both inhibit the initial formation of biofilms and eradicate pre-formed, mature biofilms.[1][2]
Table 3: Anti-Biofilm Efficacy of COG1410
| Target Organism | Activity | Concentration | % Reduction | Reference |
| A. baumannii YQ4 | Inhibition | 0.5x MIC | Significant | [1][2] |
| A. baumannii YQ4 | Inhibition | 1x MIC | 55% | [1][2] |
| M. smegmatis | Inhibition | 1x MIC | ~90% | [3][5][9] |
Synergistic and Additive Interactions with Antibiotics
A key strategy to combat antimicrobial resistance is combination therapy. COG1410 shows strong synergistic and additive effects with conventional antibiotics, which can lower the required therapeutic dose of each agent, potentially reducing toxicity and overcoming resistance.
-
Synergy with Polymyxin B: Against PDR A. baumannii, COG1410 exhibits strong synergy with polymyxin B.[8] This combination significantly rescued C. elegans nematodes from lethal infection, demonstrating in vivo potential.[8]
-
Additive Effects with Anti-TB Drugs: Against M. smegmatis, COG1410 shows additive effects with a range of anti-tuberculosis antibiotics, including rifampicin, kanamycin, and ethambutol.[4] This interaction can enhance the activity of these drugs by up to 16-fold.[4]
Table 4: Fractional Inhibitory Concentration Index (FICI) for COG1410 Combinations
| Organism | Antibiotic | FICI Value | Interpretation | Reference |
| A. baumannii YQ4 | Polymyxin B | < 0.5 | Synergy | [8] |
| M. smegmatis | Rifampicin | 0.56 | Additive | [4] |
| M. smegmatis | Kanamycin | 0.62 | Additive | [4] |
| M. smegmatis | Ethambutol | 0.53 | Additive | [4] |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; FICI > 4.0 indicates antagonism.
Resistance Profile
COG1410 demonstrates a low propensity for inducing resistance. In serial passage experiments with A. baumannii, the MIC of COG1410 increased only 4-fold after 55 passages, compared to a 64-fold increase for polymyxin B.[10] Similarly, no resistance was induced in M. smegmatis after 30 passages.[3][4][5][9] When resistance does emerge in M. smegmatis under prolonged pressure, it has been linked to a specific S437P point mutation in the intracellular target ClpC, which does not compromise the bacterium's fitness.[7][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Minimal Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of COG1410 in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Grow the bacterial strain to the logarithmic phase and dilute it to a final concentration of approximately 5 x 10⁵ CFU/ml.
-
Incubation: Add the bacterial inoculum to each well of the plate. Include positive (no peptide) and negative (no bacteria) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).[11] The MIC is the lowest concentration of COG1410 where no visible turbidity is observed.[4][5][11]
Dynamic Time-Kill Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
-
Inoculum Preparation: Grow bacteria to the logarithmic phase. Harvest the cells, wash twice with PBS, and resuspend in the desired test medium (e.g., PBS) to a final concentration of ~1 x 10⁸ CFU/ml.[1]
-
Exposure: Add COG1410 at specified concentrations (e.g., 1x MIC, 5x MIC). Use a positive control (e.g., polymyxin B) and a no-drug negative control.[1][2]
-
Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 10, 30, 60, 120 minutes), withdraw aliquots.[1][2]
-
Quantification: Perform serial dilutions of the aliquots in PBS and plate them on agar plates.
-
Counting: Incubate the plates at 37°C for 18 hours, then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.[1][2]
Biofilm Inhibition Assay
-
Preparation: In a 96-well PVC plate, add 200 μl of a log-phase bacterial culture (diluted to OD₆₀₀ of 0.01, ~1 x 10⁶ CFU/ml).[1][2]
-
Treatment: Add different concentrations of COG1410 to the wells.
-
Incubation: Incubate the plate at 37°C for 48 hours to allow biofilm formation.[1][2]
-
Staining: Remove planktonic bacteria by washing the wells three times with sterile water. Fix the remaining biofilm with methanol for 15 minutes. Stain with 0.1% crystal violet (CV) for 15 minutes.[1][2]
-
Quantification: Wash away excess stain and dissolve the bound CV in an appropriate solvent (e.g., ethanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass.
ATP Leakage Assay
This assay detects membrane damage by measuring the release of intracellular ATP.
-
Preparation: Prepare a log-phase bacterial suspension in PBS as described for the time-kill assay.
-
Exposure: Treat the suspension with COG1410 (e.g., 1x MIC) and incubate at 37°C for a set time (e.g., 30 minutes).[2]
-
Sample Collection: Centrifuge the suspension to pellet the bacteria. Collect the supernatant, which contains any leaked ATP.
-
Measurement: Use a commercial ATP detection kit (e.g., luciferin-luciferase based). Mix the supernatant with the kit's working solution and measure the resulting chemiluminescence using a plate reader.[2][4] Compare the signal to an untreated negative control.
Checkerboard (Synergy) Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute COG1410 along the y-axis and a second antibiotic along the x-axis.[2][4]
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 20-48 hours.
-
Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[2][4]
Conclusion
The ApoE mimetic peptide COG1410 is a promising antimicrobial agent with significant potential for further development. Its key attributes include:
-
Potent Activity: Demonstrates strong bactericidal effects against challenging pathogens like pandrug-resistant A. baumannii.[1]
-
Rapid Action: Kills bacteria quickly, minimizing the window for resistance development.[1]
-
Multifaceted Mechanism: Combines membrane disruption with intracellular targeting, making it difficult for bacteria to evade.[2][8][10]
-
Anti-Biofilm Efficacy: Effectively inhibits and eradicates biofilms, addressing a major clinical challenge.[1][3]
-
Low Resistance Profile: Shows a significantly lower tendency to induce resistance compared to some conventional antibiotics.[10]
-
Synergistic Potential: Works effectively in combination with other antibiotics, offering a path to enhance current treatment regimens and combat resistance.[4][8]
While its spectrum of activity is not all-encompassing, its potent efficacy against specific, high-priority pathogens makes COG1410 a valuable candidate for therapeutic development, particularly as part of combination therapies for treating multidrug-resistant infections. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 2. Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural peptides and their synthetic congeners acting against Acinetobacter baumannii through the membrane and cell wall: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ApoE Mimetic Peptide COG1410 Kills Mycobacterium smegmatis via Directly Interfering ClpC’s ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Biotin-COG1410 TFA: A Technical Guide to its Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated derivative of COG1410, a synthetic peptide mimetic of apolipoprotein E (ApoE). COG1410 itself has been the subject of numerous studies for its neuroprotective, anti-inflammatory, and antimicrobial properties. The addition of a biotin tag to COG1410 provides a powerful tool for researchers, enabling a wide range of applications such as affinity purification, immunoassay development, and receptor localization studies. This technical guide provides an in-depth overview of the initial studies and discovery of the core peptide, COG1410, and presents a detailed framework for the synthesis and application of this compound. While specific discovery literature for this compound is not available, its scientific foundation lies in the extensive research conducted on COG1410. The trifluoroacetic acid (TFA) salt form is a common result of the peptide synthesis and purification process.
Core Peptide: COG1410
COG1410 is a 12-amino-acid peptide derived from the receptor-binding region of human ApoE (residues 138-149), with aminoisobutyric acid (Aib) substitutions at positions 140 and 145. Its sequence is Ac-AS-Aib-LRKL-Aib-KRLL-amide.[1] This peptide was developed as a more potent analog of an earlier ApoE mimetic, COG133, with an extended therapeutic window for potential treatment of traumatic brain injury (TBI).[2] Initial studies demonstrated that COG1410 could significantly improve functional recovery and reduce neuronal death in animal models of TBI.[2] Subsequent research has expanded its potential applications to ischemic stroke, retinal ganglion cell survival, and as an antimicrobial agent against various bacterial strains.[][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of the core peptide, COG1410, in various experimental models.
Table 1: Neuroprotective Effects of COG1410 in Traumatic Brain Injury (TBI)
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Vestibulomotor Function | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant improvement | [2] |
| Spatial Learning & Memory | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant improvement | [2] |
| Microglial Activation | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant attenuation | [2] |
| Neuronal Death (Hippocampus) | Murine TBI | Single i.v. injection 120 min post-TBI | Not specified | Significant attenuation | [2] |
| Sensorimotor Performance | Rat Cortical Contusion Injury | Single i.v. infusion 30 min post-CCI | 0.8 mg/kg | Significant improvement | [6] |
| Injury Cavity Size | Rat Cortical Contusion Injury | Single i.v. infusion 30 min post-CCI | 0.8 mg/kg | Significant reduction | [6] |
| GFAP+ Reactive Cells | Rat Cortical Contusion Injury | Single i.v. infusion 30 min post-CCI | 0.8 mg/kg | Reduction | [6] |
| Cognitive Performance | Rat Fluid Percussion Injury | 5 doses over 72 hrs | 1.0 mg/kg | Improved memory retention | [7] |
| Cortical Tissue Loss | Rat Fluid Percussion Injury | 5 doses over 72 hrs | 1.0 mg/kg | Significantly less tissue loss | [7] |
Table 2: Efficacy of COG1410 in Ischemic Stroke
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| BBB Permeability | Rat MCAO | i.v. administration | 1 mg/kg | Significantly reduced | [] |
| MMP Activities | Rat MCAO | i.v. administration | 1 mg/kg | Downregulated | [] |
| Occludin Expression | Rat MCAO | i.v. administration | 1 mg/kg | Upregulated | [] |
| Microglia Activation | Rat MCAO | i.v. administration | 1 mg/kg | Significantly reversed | [] |
| COX-2 Protein Expression | OGD/R-treated BV2 cells | Treatment during reoxygenation | 10 µM | Significantly decreased | [] |
| Infarct Volume | Rat MCAO | Single i.v. injection 120 min post-MCAO | 0.8 mg/kg | Decreased | [8] |
Table 3: Antimicrobial Activity of COG1410
| Parameter | Organism | Concentration | Effect | Reference |
| Minimum Inhibitory Concentration (MIC) | M. smegmatis | 16 µg/mL | Potent bactericidal agent | [4] |
| Biofilm Formation | M. smegmatis | 1x MIC | ~90% reduction | [4] |
| Bactericidal Activity | Pandrug-resistant A. baumannii | 2 µg/mL (1.4 µM) in PBS | LC99.9 within 30 min | [5] |
| Bactericidal Activity | Pandrug-resistant A. baumannii | 8 µg/mL (5.6 µM) in 50% human plasma | LC99.9 within 2h | [5] |
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes a standard method for the synthesis of N-terminally biotinylated COG1410 using solid-phase peptide synthesis (SPPS).
1. Peptide Synthesis:
-
Resin: Start with a Rink Amide resin to generate the C-terminal amide.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (including the Aib residues) to the resin using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide).
-
Deprotection: After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF to free the N-terminal amine for the next coupling cycle.
-
N-terminal Acetylation: The final amino acid (Alanine) is coupled, followed by acetylation of the N-terminus using acetic anhydride.
2. N-terminal Biotinylation:
-
After the synthesis of the full-length acetylated peptide on the resin, the final Fmoc group is removed.
-
Dissolve a biotinylation reagent, such as Biotin-NHS ester, in a suitable solvent like DMF.
-
Add the biotinylation reagent to the resin-bound peptide at a molar excess.
-
Allow the reaction to proceed for several hours at room temperature to ensure complete biotinylation of the N-terminal amine.
3. Cleavage and Deprotection:
-
Wash the resin thoroughly to remove excess reagents.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to cleave the peptide from the resin and remove side-chain protecting groups.
4. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain Biotin-COG1410 as a TFA salt.
5. Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
In Vitro Pull-Down Assay with this compound
This protocol outlines a general procedure for using this compound to identify interacting proteins from a cell lysate.
1. Preparation of Affinity Beads:
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Wash the beads several times with the binding buffer.
-
Incubate the beads with an excess of this compound for 1-2 hours at 4°C with gentle rotation to allow for biotin-streptavidin binding.
-
Wash the beads to remove unbound peptide.
2. Cell Lysis and Lysate Preparation:
-
Lyse cells expressing potential binding partners in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
3. Pull-Down:
-
Incubate the Biotin-COG1410-bound beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, incubate lysate with streptavidin beads that have not been conjugated to the peptide.
4. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
5. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Identify specific interacting proteins by Western blotting with antibodies against candidate proteins or by excising the protein bands and performing mass spectrometry analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A diagram illustrating the experimental workflow for a pull-down assay using this compound.
Caption: A simplified diagram of the proposed neuroprotective signaling pathways of COG1410.
Caption: A diagram illustrating the dual antimicrobial mechanisms of action of COG1410.
References
- 1. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 4. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. qyaobio.com [qyaobio.com]
- 8. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
Understanding the Function of COG1410 in Alzheimer's Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive cognitive decline and the pathological hallmarks of β-amyloid (Aβ) deposition and neurofibrillary tangles. Neuroinflammation and synaptic dysfunction are also key contributors to the disease's progression. Apolipoprotein E (ApoE) is a crucial protein in the brain involved in the metabolism and clearance of Aβ. COG1410, an ApoE mimetic peptide, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the function and mechanisms of COG1410 in preclinical models of Alzheimer's disease, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Efficacy of COG1410 in APP/PS1 Mice
COG1410 has been demonstrated to significantly improve cognitive function and reduce Alzheimer's-like pathology in the APP/PS1 double transgenic mouse model of AD. The following tables summarize the key quantitative findings from a pivotal study.[1]
Table 1: Cognitive Performance in the Morris Water Maze
| Group | Escape Latency (seconds, Day 5) | Time in Target Quadrant (%) |
| Wild-Type (WT) | 20.5 ± 2.1 | 45.2 ± 3.5 |
| APP/PS1 + Vehicle | 45.8 ± 4.3 | 22.1 ± 2.8 |
| APP/PS1 + COG1410 | 28.3 ± 3.5 | 38.7 ± 4.1 |
*p < 0.05 compared to APP/PS1 + Vehicle group. Data are presented as mean ± SEM.
Table 2: Neuropathological and Biochemical Changes
| Group | Aβ Plaque Area (%) | A1 Reactive Astrocytes (%) | A2 Reactive Astrocytes (%) | Brain BDNF Levels (pg/mg protein) |
| Wild-Type (WT) | 0.5 ± 0.1 | 15.2 ± 2.3 | 84.8 ± 2.3 | 152.3 ± 10.1 |
| APP/PS1 + Vehicle | 12.7 ± 1.5 | 65.4 ± 5.1 | 34.6 ± 5.1 | 85.6 ± 7.8 |
| APP/PS1 + COG1410 | 6.2 ± 0.9 | 32.1 ± 4.2 | 67.9 ± 4.2 | 128.9 ± 9.5 |
*p < 0.05 compared to APP/PS1 + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and COG1410 Administration
-
Animal Model: Male APP/PS1 double transgenic mice and wild-type littermates are used. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent Aβ accumulation and cognitive deficits.[1]
-
COG1410 Administration: COG1410 is administered to APP/PS1 mice, typically starting at an age when pathology is developing. A common regimen involves daily intraperitoneal (i.p.) injections at a dosage of 2 mg/kg body weight for a period of several weeks. A vehicle control group (e.g., saline) is run in parallel.[2]
Behavioral Analysis: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.2 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants.
-
Acquisition Phase: Mice undergo training for five consecutive days, with four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within 60 seconds, the mouse is guided to it. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[1]
Histopathological Analysis: Immunohistochemistry for Aβ and Astrocytes
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are collected. The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned using a cryostat.
-
Aβ Plaque Staining: Brain sections are incubated with a primary antibody against Aβ (e.g., clone 6E10). This is followed by incubation with a biotinylated secondary antibody and visualization using a streptavidin-horseradish peroxidase complex and a chromogen such as diaminobenzidine (DAB). The percentage of the cortical or hippocampal area covered by Aβ plaques is quantified using image analysis software.
-
Astrocyte Staining: To differentiate between A1 (neurotoxic) and A2 (neuroprotective) reactive astrocytes, double immunofluorescence staining is performed. Sections are co-incubated with antibodies against GFAP (a general astrocyte marker) and markers specific for A1 (e.g., C3) and A2 (e.g., S100A10) astrocytes. The number of A1 and A2 positive astrocytes is then quantified.[1]
Biochemical Analysis: Western Blot for BDNF and TrkB
-
Protein Extraction: Brain tissue (e.g., hippocampus) is homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against BDNF, TrkB, phosphorylated TrkB (p-TrkB), and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[3]
Signaling Pathways and Mechanisms of Action
COG1410 is believed to exert its neuroprotective effects through multiple signaling pathways. The following diagrams illustrate the proposed mechanisms.
COG1410's Impact on the BDNF/TrkB Signaling Pathway
COG1410 administration has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the brains of APP/PS1 mice.[1] BDNF plays a critical role in neuronal survival, synaptic plasticity, and memory. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), initiates a signaling cascade that promotes these beneficial effects.
References
Biotin-COG1410 TFA: A Potent Apoptosis Inhibitor for Neurological Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Biotin-COG1410 TFA is a synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE) that has demonstrated significant neuroprotective properties by inhibiting apoptosis in various models of neurological disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to support its potential as a therapeutic agent for conditions such as traumatic brain injury (TBI), subarachnoid hemorrhage (SAH), and traumatic optic nerve injury (TONI). The "Biotin" component is a label to facilitate experimental detection, while the trifluoroacetic acid (TFA) is a remnant from the peptide synthesis process and is not part of the active molecule. The active component is the peptide COG1410.
Mechanism of Action
COG1410 exerts its anti-apoptotic effects through a multi-faceted mechanism involving interaction with cell surface receptors and modulation of key intracellular signaling pathways.
Receptor Interaction:
COG1410 is known to interact with low-density lipoprotein receptor-related protein 1 (LRP1) and triggering receptor expressed on myeloid cells 2 (TREM2), both of which are implicated in neuroprotection and the clearance of apoptotic cells.[1][2] The binding of COG1410 to these receptors initiates a cascade of downstream signaling events that ultimately suppress programmed cell death.
Modulation of Signaling Pathways:
The neuroprotective effects of COG1410 are mediated through the regulation of several critical signaling pathways:
-
p-JNK Pathway: COG1410 has been shown to decrease the phosphorylation of c-Jun N-terminal kinase (JNK), a key mediator of apoptosis.[3] By inhibiting the p-JNK pathway, COG1410 prevents the activation of downstream apoptotic effectors.
-
Akt Signaling: COG1410 promotes cell survival by enhancing the activation of Akt, a serine/threonine kinase that plays a central role in inhibiting apoptosis.[4] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins.
-
Bcl-2 Family Regulation: The peptide modulates the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. COG1410 treatment leads to a decrease in Bax expression and an increase in Bcl-2 expression, thereby preventing the release of cytochrome c from mitochondria and subsequent caspase activation.
-
NF-κB Pathway: COG1410 has been observed to suppress the activation of the NF-κB signaling pathway, which is involved in neuroinflammation and can contribute to neuronal apoptosis.[5][6]
Signaling Pathways and Experimental Workflow Diagrams
Caption: COG1410 signaling cascade inhibiting apoptosis.
Caption: General experimental workflow for evaluating COG1410.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the anti-apoptotic effects of COG1410.
Table 1: Effect of COG1410 on Apoptotic Markers in Traumatic Optic Nerve Injury (TONI) Model
| Marker | Control (Sham) | TONI + Vehicle | TONI + COG1410 | Method | Reference |
| TUNEL-positive cells (% of total) | ~0% | Increased | Decreased by 61.14% vs. Vehicle | TUNEL Staining | [3] |
| Bcl-2 Protein Level (relative) | High | Significantly Decreased | Significantly Increased vs. Vehicle | Western Blot | [3] |
| Bax Protein Level (relative) | Low | Significantly Increased | Significantly Decreased vs. Vehicle | Western Blot | [3] |
| p-JNK Expression (relative) | Low | Increased | Significantly Decreased vs. Vehicle | Western Blot | [3] |
Table 2: Neuroprotective Effects of COG1410 in a Subarachnoid Hemorrhage (SAH) Mouse Model
| Parameter | SAH + Vehicle | SAH + COG1410 (2 mg/kg) | Method | Reference |
| Apoptotic Cells (number) | Increased | Significantly Decreased | Not specified | |
| Activated Microglia (number) | Increased | Significantly Decreased | Not specified | |
| Akt Activation (relative) | Decreased | Enhanced | Western Blot | |
| Caspase-3 Cleavage (relative) | Increased | Suppressed | Western Blot | |
| Bax/Bcl-2 Ratio | Increased | Regulated (decreased) | Western Blot |
Detailed Experimental Protocols
1. In Vivo Subarachnoid Hemorrhage (SAH) Mouse Model
-
Animal Model: C57BL/6J mice are commonly used. SAH is induced by endovascular perforation.
-
COG1410 Administration: COG1410 is dissolved in sterile saline and administered via intravenous (i.v.) injection. A typical dose is 2 mg/kg.
-
Experimental Groups:
-
Sham-operated group
-
SAH + Vehicle (saline) group
-
SAH + COG1410 group
-
-
Post-operative Care and Analysis: Neurological function is assessed using scoring systems. At 24 hours post-SAH, brain tissue is collected for analysis.
-
Reference: For a detailed protocol on the SAH model, refer to established methods in the field.[7][8]
2. Western Blot Analysis for Bcl-2 and Bax
-
Protein Extraction: Brain tissue (e.g., cortical tissue surrounding the injury) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein like β-actin (e.g., 1:5000 dilution) is used as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
-
Reference: For a general Western blot protocol, refer to standard laboratory manuals and antibody datasheets.[9][10][11][12]
3. TUNEL Staining for Apoptosis in Retinal Ganglion Cells (RGCs)
-
Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and cryoprotected in sucrose solutions before being embedded in OCT and sectioned.
-
TUNEL Assay: Retinal sections are stained using a commercially available TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red) according to the manufacturer's instructions. This involves permeabilization of the cell membranes, followed by incubation with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstaining and Imaging: The sections are counterstained with a nuclear stain like DAPI. Images are captured using a fluorescence microscope.
-
Quantification: The number of TUNEL-positive cells in the ganglion cell layer is counted in multiple fields of view and expressed as a percentage of the total number of DAPI-stained cells.
-
Reference: Detailed protocols are provided with commercial TUNEL assay kits and can be found in publications focusing on retinal apoptosis.[3][13][14][15]
Conclusion
This compound, through its active peptide component COG1410, demonstrates significant promise as a neuroprotective agent by effectively inhibiting apoptosis in the context of various neurological injuries. Its ability to interact with key receptors and modulate multiple downstream signaling pathways highlights its potential for therapeutic intervention. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound.
References
- 1. Activation of LRP1 Ameliorates Cerebral Ischemia/Reperfusion Injury and Cognitive Decline by Suppressing Neuroinflammation and Oxidative Stress through TXNIP/NLRP3 Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement C1q Interacts With LRP1 Clusters II and IV Through a Site Close but Different From the Binding Site of Its C1r and C1s-Associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and evaluation of an experimental subarachnoid hemorrhage model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. edspace.american.edu [edspace.american.edu]
- 13. mdpi.com [mdpi.com]
- 14. Detection of DNA Fragmentation in Retinal Apoptosis by TUNEL | Springer Nature Experiments [experiments.springernature.com]
- 15. A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Biotin-COG1410 TFA in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no direct in vivo studies for a compound specifically named "Biotin-COG1410 TFA" have been published. This technical guide synthesizes the extensive preclinical data available for the apolipoprotein E (ApoE) mimetic peptide COG1410 and the essential vitamin Biotin in rodent models. The potential synergistic effects, mechanisms, and experimental considerations for a hypothetical Biotin-COG1410 conjugate are discussed based on the individual properties of these molecules. The "TFA" designation refers to trifluoroacetic acid, a common and generally inert counterion for synthetic peptides, and is not expected to contribute to the biological activity.
Executive Summary
COG1410, a peptide mimicking the receptor-binding region of human ApoE, has demonstrated significant neuroprotective, anti-inflammatory, and anti-apoptotic effects in various rodent models of acute neurological injury.[1][2][3][4][5][6] Biotin (Vitamin B7), on the other hand, is a crucial coenzyme in cellular metabolism and has shown promise in promoting remyelination and neuroprotection in rodent models of demyelinating diseases like multiple sclerosis.[7][8][9]
The conjugation of biotin to COG1410 could theoretically offer a dual-pronged therapeutic strategy for neurological disorders that involve both acute neuronal damage and subsequent demyelination. Biotinylation may also enhance the transport of COG1410 across the blood-brain barrier (BBB) via sodium-dependent multivitamin transporters (SMVT). This guide provides a comprehensive overview of the in vivo efficacy of COG1410 and biotin in rodent models, details established experimental protocols, and proposes a framework for the preclinical evaluation of a hypothetical this compound conjugate.
COG1410: In Vivo Efficacy and Mechanism of Action
COG1410 is a 12-amino acid peptide derived from the receptor-binding region of ApoE.[3] It has been extensively studied in rodent models of traumatic brain injury (TBI), ischemic stroke, and subarachnoid hemorrhage (SAH).
Summary of Quantitative Data for COG1410 in Rodent Models
| Model | Species/Strain | Dose & Route | Key Findings | Reference |
| Traumatic Brain Injury (CCI) | Mouse | 2 mg/kg, IV | Significant improvement in vestibulomotor function and spatial learning; reduced microglial activation and neuronal death in the hippocampus. | [1] |
| Traumatic Brain Injury (FPI) | Rat | 1.0 mg/kg, IV & IP | Improved motor function and reduced cortical tissue loss. | [10] |
| Subarachnoid Hemorrhage | Mouse | 2 mg/kg, IV | Alleviated neurological deficits, reduced apoptosis and microglial activation. | [2] |
| Ischemic Stroke (MCAO) | Rat | 0.8 mg/kg, IV | Improved vestibulomotor function, decreased infarct volume. | [11][12][13] |
| Ischemic Stroke (MCAO) | Rat | Not Specified | Reduced BBB permeability, downregulated MMPs, and suppressed microglial activation. | [14][15] |
| Intracerebral Hemorrhage | Mouse | 2 mg/kg, IV | Reduced functional deficit and cerebral edema. | [6] |
| Traumatic Optic Nerve Injury | Mouse | 1 mg/kg, IV | Enhanced retinal ganglion cell survival by attenuating inflammation and apoptosis. | [5] |
Signaling Pathways of COG1410
COG1410 exerts its neuroprotective effects through multiple signaling pathways. It has been shown to activate pro-survival pathways like Akt and promote autophagy, while inhibiting inflammatory and apoptotic cascades.[2][16][17] A key mechanism involves its interaction with the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), which is crucial for its anti-inflammatory effects.[3]
Biotin: In Vivo Efficacy and Mechanism of Action
Biotin has been investigated for its potential to promote remyelination and metabolic support in neurons and oligodendrocytes.[9]
Summary of Quantitative Data for Biotin in Rodent Models
| Model | Species/Strain | Dose & Route | Key Findings | Reference |
| Lysolecithin-induced Demyelination | Rat | 0.9 mg/rat/day & 9 mg/rat/day, Oral | Dose-dependent improvement in spatial memory and remyelination; decreased inflammatory proteins. | [7][18] |
| Shiverer Mouse (Myelin Deficient) | Mouse | Not Specified | Increased proliferation and accelerated differentiation of human oligodendroglia. | [9] |
| Sciatic Nerve Crush | Mouse | 60 mg/kg | Did not foster remyelination or stimulate malonyl coenzyme A synthesis in the regenerating nerve. | [19] |
Mechanism of Action of Biotin in the CNS
Biotin acts as a cofactor for several carboxylases that are critical for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[8] In the context of the central nervous system, high doses of biotin are thought to support the metabolic activity of oligodendrocytes, thereby enhancing myelin production and repair.
Proposed In Vivo Evaluation of this compound in a Rodent Model of Demyelination and Neuronal Injury
A suitable model to test the efficacy of a this compound conjugate would be the lysolecithin-induced demyelination model in rats, which allows for the assessment of both demyelination and neuronal damage.
Hypothetical Experimental Workflow
References
- 1. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 6. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Effect of a New Biotin Compound in Hippocampal Remyelination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Dose Pharmaceutical Grade Biotin (MD1003) Accelerates Differentiation of Murine and Grafted Human Oligodendrocyte Progenitor Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: COG1410, a novel apolipoprotein-E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia. [scholars.duke.edu]
- 13. COG1410, a novel apolipoprotein‐E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia | Semantic Scholar [semanticscholar.org]
- 14. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke — Olink® [olink.com]
- 15. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apolipoprotein E-Mimetic Peptide COG1410 Promotes Autophagy by Phosphorylating GSK-3β in Early Brain Injury Following Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apolipoprotein E-Mimetic Peptide COG1410 Promotes Autophagy by Phosphorylating GSK-3β in Early Brain Injury Following Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Biotin-COG1410 TFA: A Neuroprotective Peptide for Retinal Ganglion Cell Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vision loss resulting from optic neuropathies, such as traumatic optic nerve injury (TONI), is often irreversible due to the progressive death of retinal ganglion cells (RGCs), the neurons that transmit visual information from the eye to the brain.[1][2] Consequently, therapeutic strategies aimed at preserving RGCs are of paramount importance. Biotin-COG1410 TFA, a biotinylated form of the apolipoprotein E (ApoE) mimetic peptide COG1410, has emerged as a promising neuroprotective agent.[1][3] COG1410 is a synthetic peptide derived from the receptor-binding region of human ApoE and has demonstrated potent anti-inflammatory and anti-apoptotic effects in various models of central nervous system injury.[4][5][6] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with the protective effects of this compound on retinal ganglion cells.
Core Data Summary
The neuroprotective efficacy of COG1410 has been demonstrated through a series of preclinical studies. The quantitative data from these experiments underscore the peptide's potential in promoting RGC survival and preserving visual function following injury.
| Parameter Assessed | Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| RGC Apoptosis | Mouse model of Traumatic Optic Nerve Injury (TONI) | Significantly decreased apoptotic rate of RGCs (TUNEL staining) | High rate of RGC apoptosis | COG1410 treatment reduces RGC death. | [1][3] |
| Visual Function | Mouse model of TONI | Significantly prevented the decrease in visual function (Flash Visual Evoked Potential - F-VEP) | Significant impairment in visual function | COG1410 preserves visual pathway integrity. | [1][3] |
| Optic Nerve Edema | Mouse model of TONI | Reduced optic nerve edema | Significant optic nerve edema | COG1410 mitigates injury-induced swelling. | [1][3] |
| Inflammation | Mouse model of TONI | Attenuated optic nerve inflammation and pro-inflammatory cytokine production | Pronounced inflammation and cytokine production | COG1410 exhibits potent anti-inflammatory effects. | [1][3] |
| Apoptosis-related Protein Expression | Mouse model of TONI | Modulated the expression of apoptosis-related proteins | Dysregulation of apoptotic proteins | COG1410 interferes with the molecular cascade of apoptosis. | [1] |
| p-JNK Expression | Mouse model of TONI | Significantly decreased p-JNK expression in the retina | Increased p-JNK expression | COG1410's neuroprotective effect is mediated, at least in part, through the JNK signaling pathway. | [1][3] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of COG1410's effect on retinal ganglion cell survival.
Traumatic Optic Nerve Injury (TONI) Mouse Model
-
Animals: Adult male C57BL/6J mice are used. All animal procedures are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A lateral canthotomy is performed to expose the intraorbital portion of the optic nerve. The optic nerve is then crushed for a specific duration (e.g., 10 seconds) at a set distance from the optic disc using fine forceps, taking care not to damage the blood supply. Sham-operated animals undergo the same surgical procedure without the nerve crush.
-
Post-operative Care: Animals receive topical antibiotics to prevent infection and are closely monitored during recovery.
COG1410 Administration
-
Compound: this compound is dissolved in a sterile vehicle solution (e.g., saline).
-
Route of Administration: The peptide is typically administered via intravenous (IV) injection.
-
Dosing and Timing: A single dose of COG1410 (e.g., 0.8 mg/kg) is administered at a specific time point post-injury, for instance, 30 minutes or 2 hours after the traumatic optic nerve injury.[5][7]
Assessment of RGC Apoptosis (TUNEL Staining)
-
Tissue Preparation: At a predetermined time point after injury (e.g., 7 days), mice are euthanized, and the eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and prepared as flat mounts.
-
Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on the retinal flat mounts to detect DNA fragmentation, a hallmark of apoptosis.
-
Quantification: The number of TUNEL-positive (apoptotic) cells in the ganglion cell layer is counted using fluorescence microscopy. The density of apoptotic RGCs is then calculated.
Evaluation of Visual Function (Flash Visual Evoked Potential - F-VEP)
-
Procedure: F-VEPs are recorded to assess the functional integrity of the visual pathway from the retina to the visual cortex. Anesthetized mice are placed in front of a light-emitting diode (LED) screen. Active electrodes are placed on the skull over the visual cortex, a reference electrode is placed on the snout, and a ground electrode is attached to the tail.
-
Stimulation: A series of light flashes are presented to the eye, and the resulting electrical activity in the visual cortex is recorded.
-
Analysis: The amplitude and latency of the F-VEP waveforms are measured and compared between treatment and control groups. A reduction in amplitude or an increase in latency indicates visual pathway dysfunction.
Western Blot Analysis for Protein Expression
-
Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., p-JNK, total JNK, apoptosis-related proteins) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
Signaling Pathway of COG1410 in RGC Neuroprotection
The neuroprotective effects of COG1410 in the context of traumatic optic nerve injury are believed to be mediated through its interaction with ApoE receptors, leading to the modulation of downstream signaling cascades that regulate inflammation and apoptosis. A key pathway implicated is the c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: Proposed signaling pathway for COG1410-mediated RGC neuroprotection.
Experimental Workflow for Evaluating COG1410 Efficacy
The following diagram illustrates the typical experimental workflow for assessing the neuroprotective effects of this compound in a preclinical model of traumatic optic nerve injury.
Caption: Experimental workflow for preclinical evaluation of COG1410.
Conclusion
This compound, through its core component COG1410, demonstrates significant potential as a neuroprotective agent for retinal ganglion cells. The available data strongly suggest that its mechanism of action involves the attenuation of inflammatory and apoptotic pathways, at least in part, through the modulation of JNK signaling. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this promising therapeutic peptide for the treatment of optic neuropathies. Further research is warranted to fully elucidate its molecular mechanisms and to translate these preclinical findings into clinical applications.
References
- 1. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 4. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
COG1410: A Novel Peptide Therapeutic Against Pandrug-Resistant Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of pandrug-resistant (PDR) bacteria constitutes a critical threat to global health, rendering conventional antibiotic therapies ineffective. In the search for alternative antimicrobial agents, antimicrobial peptides (AMPs) have shown significant promise. This technical guide focuses on COG1410, an apolipoprotein E (ApoE) mimetic peptide, and its role in combating PDR bacteria, with a particular focus on the formidable pathogen Acinetobacter baumannii.
Executive Summary
COG1410 is a synthetic peptide that has demonstrated potent and rapid bactericidal activity against pandrug-resistant Acinetobacter baumannii.[1][2][3][4] Originally investigated for its neuroprotective and immunomodulatory functions, its antimicrobial properties present a new avenue for addressing the challenge of multidrug resistance.[1][2][3] This document provides a comprehensive overview of the antimicrobial efficacy, mechanism of action, and experimental protocols related to COG1410, intended to serve as a resource for researchers and drug development professionals in the field of infectious diseases.
Antimicrobial Spectrum and Efficacy
COG1410 exhibits a broad spectrum of antimicrobial activity, with notable potency against several Gram-negative and Gram-positive bacteria. Its efficacy against a pandrug-resistant strain of A. baumannii is particularly significant.
In Vitro Susceptibility
The antimicrobial activity of COG1410 has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acinetobacter baumannii YQ4 (PDR) | Negative | 16 | 16 | [1][2] |
| Enterobacter cloacae | Negative | 16 - 64 | Not Reported | [1][2] |
| Escherichia coli | Negative | 16 - 64 | Not Reported | [1][2] |
| Citrobacter freundii | Negative | 16 - 64 | Not Reported | [1][2] |
| Porphyromonas gingivalis | Negative | 16 - 64 | Not Reported | [1][2] |
| Bacillus subtilis | Positive | 1 - 32 | Not Reported | [2] |
| Enterococcus faecalis (VRE) | Positive | 1 - 32 | Not Reported | [2] |
| Enterococcus faecium (VRE) | Positive | 1 - 32 | Not Reported | [2] |
| Mycobacterium smegmatis | N/A | 1 - 32 | Not Reported | [2] |
VRE: Vancomycin-Resistant Enterococcus PDR: Pandrug-Resistant
COG1410 was found to be inactive against Streptococcus pneumoniae, methicillin-sensitive and -resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2]
Bactericidal Kinetics and Potency
COG1410 demonstrates rapid bactericidal activity against PDR A. baumannii.
| Parameter | Condition | Value | Reference |
| Time to eliminate 10⁸ CFU/mL | 5x MIC in PBS | 5 minutes | [2] |
| Log reduction at 1x MIC | 5 minutes in PBS | ~3 log CFU/mL | [2] |
| Log reduction at 1x MIC | 30 minutes in PBS | 6 log CFU/mL | [2] |
| LC₉₉.₉ | in PBS | 2 µg/mL (1.4 µM) | [1][2][3][4] |
| LC₉₉.₉ | in 50% human plasma | 8 µg/mL (5.6 µM) | [1][2][3][4] |
Biofilm Inhibition and Eradication
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antibiotics. COG1410 has shown efficacy in both preventing the formation of and eradicating existing biofilms of PDR A. baumannii. At a concentration of 1x MIC, COG1410 reduced biofilm mass by 55%.[2]
Mechanism of Action
The antimicrobial action of COG1410 against PDR A. baumannii is multifaceted, involving disruption of the cell membrane, intracellular interactions, and induction of oxidative stress. This complex mechanism may contribute to its low propensity for inducing resistance.[1][2][3]
Cell Membrane Disruption
A primary mechanism of COG1410 is the disruption of bacterial cell membrane integrity.[1][3] This leads to the leakage of intracellular components, such as ATP, without causing the formation of discrete pores or complete cell lysis.[1][2][3] Scanning electron microscopy has shown that while polymyxin B treatment leads to cell lysis, COG1410-treated cells remain largely intact but are rendered non-viable.[1]
Intracellular Targeting
COG1410 is capable of penetrating the bacterial cytoplasm and binding to DNA non-specifically.[1][2][3] This interaction likely interferes with essential cellular processes, contributing to the peptide's bactericidal effect.
Induction of Reactive Oxygen Species (ROS)
Transcriptome analysis of COG1410-treated A. baumannii revealed an enrichment of genes involved in oxidation-reduction processes.[1][2][3] Further investigation using a DCFH-DA probe confirmed an increased level of reactive oxygen species (ROS), indicating that the induction of oxidative stress is another component of its antimicrobial activity.[1][2][3]
Caption: Proposed mechanism of action for COG1410 against PDR A. baumannii.
Synergistic Activity
COG1410 exhibits a strong synergistic interaction with polymyxin B, a last-resort antibiotic for many Gram-negative infections.[1][3] This synergy is significant as it can potentially reduce the required therapeutic dose of both agents, thereby expanding their safety window and mitigating toxicity concerns associated with polymyxin B.[1]
In Vivo Efficacy
The therapeutic potential of COG1410 has been evaluated in a Caenorhabditis elegans infection model. A combined therapy of COG1410 and polymyxin B significantly rescued nematodes infected with PDR A. baumannii, demonstrating the in vivo relevance of the observed synergy.[1][3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the antimicrobial properties of COG1410.
Determination of MIC and MBC
Objective: To determine the minimum concentration of COG1410 required to inhibit the growth (MIC) and kill (MBC) pandrug-resistant A. baumannii.
Protocol:
-
A two-fold serial dilution of COG1410 is prepared in a 96-well microtiter plate.
-
A standardized inoculum of PDR A. baumannii (e.g., 5 x 10⁵ CFU/mL) is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of COG1410 with no visible bacterial growth.
-
For MBC determination, an aliquot from the wells with no visible growth is plated on nutrient agar.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
Objective: To assess the rate at which COG1410 kills PDR A. baumannii.
Protocol:
-
A logarithmic phase culture of PDR A. baumannii is diluted to a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
COG1410 is added at concentrations corresponding to multiples of the MIC (e.g., 1x MIC, 5x MIC).
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquots are removed, serially diluted, and plated on nutrient agar.
-
Colony forming units (CFU) are counted after incubation, and the results are plotted as log₁₀ CFU/mL versus time.
Caption: Experimental workflow for the time-kill kinetics assay.
Cell Membrane Permeability Assay (ATP Leakage)
Objective: To determine if COG1410 disrupts the bacterial cell membrane, leading to the leakage of intracellular ATP.
Protocol:
-
PDR A. baumannii cells are grown to mid-log phase, harvested, and washed.
-
The bacterial suspension is treated with COG1410 at its MIC.
-
At various time points, samples are centrifuged to pellet the bacteria.
-
The supernatant, containing any leaked extracellular ATP, is collected.
-
The concentration of ATP in the supernatant is measured using a commercially available ATP assay kit (e.g., luciferin-luciferase based).
-
An increase in extracellular ATP concentration compared to an untreated control indicates membrane permeabilization.[1]
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular production of ROS in A. baumannii following treatment with COG1410.
Protocol:
-
A culture of A. baumannii is treated with COG1410.
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS.
-
DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorometer or a fluorescence microscope.
-
An increase in fluorescence in COG1410-treated cells compared to controls indicates ROS production.[1]
Conclusion and Future Directions
COG1410 represents a promising candidate in the development of new therapeutics for infections caused by pandrug-resistant bacteria. Its rapid bactericidal activity, multifaceted mechanism of action, and synergistic potential with existing antibiotics make it a compelling subject for further investigation. Future research should focus on preclinical development, including in vivo efficacy studies in mammalian models of infection, pharmacokinetic and pharmacodynamic profiling, and a thorough assessment of its safety and toxicity. While no clinical trials are currently registered for its use as an antimicrobial agent, the robust preclinical data warrant its consideration for advancement into clinical evaluation.
References
- 1. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 2. Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biotin-COG1410 TFA Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a pull-down assay using Biotin-COG1410 TFA to identify and characterize interacting proteins. COG1410, a synthetic peptide derived from apolipoprotein E (ApoE), has demonstrated neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding its protein interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This compound is a biotinylated version of the COG1410 peptide, enabling its use as a "bait" molecule in pull-down assays.[4] This technique allows for the selective isolation of proteins from a complex mixture, such as a cell lysate, that bind to COG1410. The biotin tag facilitates high-affinity binding to streptavidin-coated beads, which are then used to separate the bait-prey complexes from the rest of the lysate. Subsequent analysis by methods like Western blotting or mass spectrometry can identify the captured "prey" proteins.
Signaling Pathways Involving COG1410
COG1410 has been shown to modulate several signaling pathways, contributing to its therapeutic effects. For instance, it can influence the JNK signaling pathway, which is involved in inflammation and apoptosis.[5] Additionally, COG1410 has been associated with the BDNF/TrkB signaling pathway, which plays a critical role in neuronal survival and cognitive function.[6] In the context of its antimicrobial activity, COG1410 has been found to interact with and stimulate the ATPase activity of ClpC in Mycobacterium smegmatis.
Signaling pathways modulated by COG1410.
Experimental Protocol: Pull-Down Assay
This protocol provides a step-by-step guide for a pull-down assay using this compound to isolate interacting proteins from a cell lysate.
Materials and Reagents
-
This compound
-
Control biotinylated peptide (optional, but recommended)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate from the experimental model of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 or NP-40)[7]
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic stand (for magnetic beads)
-
Reagents and equipment for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry)
Experimental Workflow
Workflow for this compound pull-down assay.
Step-by-Step Procedure
-
Preparation of Cell Lysate:
-
Culture and treat cells as required for your experiment.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with streptavidin beads (that have not been incubated with the biotinylated peptide) for 1 hour at 4°C on a rotator.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and collect the supernatant. This is the pre-cleared lysate.
-
-
Binding of this compound to Lysate:
-
Incubate the pre-cleared lysate with this compound (a typical starting concentration is 1-5 µg of peptide per 500 µg of total protein lysate) for 2-4 hours or overnight at 4°C with gentle rotation.[7][8]
-
As a negative control, perform a parallel incubation with a biotinylated control peptide or no peptide.
-
-
Capture of Bait-Prey Complex:
-
Washing:
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.[7]
-
Alternatively, for applications like mass spectrometry where non-denaturing conditions are preferred, elution can be performed using a competitive biotin solution or a low pH buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against suspected interacting proteins.
-
For a broader, unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Data Presentation
Quantitative data from pull-down assays, especially when analyzed by mass spectrometry, can be summarized in tables for clear comparison.
Table 1: Hypothetical Mass Spectrometry Results for this compound Pull-Down
| Protein ID | Gene Name | Protein Name | Spectral Counts (COG1410) | Spectral Counts (Control) | Fold Change | p-value |
| P02768 | APOE | Apolipoprotein E | 152 | 5 | 30.4 | <0.001 |
| Q9Y286 | CLPC1 | Caseinolytic peptidase C1 | 89 | 2 | 44.5 | <0.001 |
| P27348 | MAPK8 | Mitogen-activated protein kinase 8 (JNK1) | 45 | 8 | 5.6 | <0.05 |
| P23443 | NTRK2 | NT-3 growth factor receptor (TrkB) | 38 | 6 | 6.3 | <0.05 |
Table 2: Western Blot Densitometry Analysis
| Target Protein | Condition | Normalized Intensity | Fold Change vs. Control |
| JNK1 | Input | 1.00 | - |
| Control Pull-down | 0.12 | - | |
| COG1410 Pull-down | 0.68 | 5.67 | |
| TrkB | Input | 1.00 | - |
| Control Pull-down | 0.09 | - | |
| COG1410 Pull-down | 0.59 | 6.56 |
These tables provide a clear and concise summary of the potential interacting partners of COG1410, facilitating further investigation and validation. The inclusion of controls is essential for distinguishing true interactors from non-specific binding.
References
- 1. mdpi.com [mdpi.com]
- 2. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotinylated peptide pull down assay [bio-protocol.org]
- 8. mdanderson.org [mdanderson.org]
Application of Biotin-COG1410 TFA in Elucidating Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Biotin-COG1410 TFA is a biotinylated synthetic peptide derived from human apolipoprotein E (ApoE). The core peptide, COG1410, mimics the receptor-binding region of ApoE and has demonstrated neuroprotective, anti-inflammatory, and antimicrobial properties in various preclinical models.[1][2][3] Its therapeutic potential is linked to its ability to modulate cellular signaling pathways through direct protein-protein interactions. The addition of a biotin tag provides a powerful tool for researchers to investigate these interactions by enabling high-affinity capture of the peptide and its binding partners using streptavidin-based matrices. This allows for the identification and characterization of direct and indirect interactors of COG1410, offering insights into its mechanism of action and aiding in the discovery of novel therapeutic targets.
Principle of Application
The application of this compound for studying protein-protein interactions is primarily based on affinity purification, often coupled with mass spectrometry (AP-MS). The biotinylated peptide is incubated with a cell lysate or tissue homogenate, allowing it to bind to its target proteins. The resulting peptide-protein complexes are then captured on streptavidin-coated beads. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This technique can be used to:
-
Identify novel cellular receptors and binding partners of COG1410.
-
Validate suspected protein-protein interactions.
-
Investigate the composition of protein complexes that assemble around COG1410.
-
Explore how disease states or drug treatments may alter the protein interaction profile of COG1410.
Known interacting partners of the COG1410 peptide include the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) and the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) in mammalian cells, and the caseinolytic protease C (ClpC) in bacteria.[4][5][6]
Data Presentation
Quantitative analysis of proteins co-purified with this compound compared to a negative control (e.g., beads alone or a scrambled biotinylated peptide) is crucial for distinguishing specific interactors from background contaminants. The following table represents hypothetical data from an AP-MS experiment using this compound on a microglial cell lysate, where protein abundance is quantified using label-free quantification (LFQ).
| Protein ID (UniProt) | Gene Symbol | Protein Name | Log2 Fold Change (Biotin-COG1410 / Control) | p-value |
| Q9NPH3 | TREM2 | Triggering receptor expressed on myeloid cells 2 | 4.5 | 0.001 |
| P08226 | LRP1 | Low-density lipoprotein receptor-related protein 1 | 3.8 | 0.005 |
| P63104 | SYK | Tyrosine-protein kinase Syk | 3.2 | 0.012 |
| P27361 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 2.9 | 0.021 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 2.5 | 0.035 |
| P12931 | SRC | Proto-oncogene tyrosine-protein kinase Src | 2.1 | 0.048 |
Experimental Protocols
Protocol 1: Affinity Pulldown of COG1410 Interacting Proteins from Microglial Cell Lysate
This protocol describes the use of this compound to isolate interacting proteins from a cultured microglial cell line (e.g., BV-2) for identification by mass spectrometry.
Materials:
-
This compound
-
Scrambled Biotinylated Control Peptide
-
Streptavidin-coated magnetic beads
-
Microglial cells (e.g., BV-2)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5 or 2 mM biotin in PBS)
-
Protein quantitation assay (e.g., BCA)
-
Equipment for cell culture, sonication, and western blotting.
-
Mass spectrometer for protein identification.
Procedure:
-
Cell Lysis:
-
Culture microglial cells to ~90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads.
-
Transfer a sufficient amount of bead slurry to a new tube.
-
Wash the beads three times with Lysis Buffer.
-
-
Pulldown:
-
Incubate 1-2 mg of cell lysate with 10 µg of this compound or the scrambled control peptide for 2-4 hours at 4°C with gentle rotation.
-
Add the pre-washed streptavidin beads to the lysate-peptide mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Elute the bound proteins by adding 50 µL of Elution Buffer and incubating at 95°C for 10 minutes.
-
Separate the beads on a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or processed directly using in-solution digestion protocols.
-
Submit the digested peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify proteins using a protein database search algorithm.
-
Perform quantitative analysis to compare the abundance of proteins in the this compound pulldown versus the control pulldown to identify specific interactors.
-
Visualizations
Signaling Pathway of COG1410
Caption: Proposed signaling pathway of COG1410 through the TREM2 receptor.
Experimental Workflow for Affinity Pulldown
Caption: Workflow for identifying COG1410 interacting proteins.
Logical Relationship of Data Analysis
Caption: Data analysis pipeline for AP-MS experiments.
References
- 1. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COG1410, an apolipoprotein E-based peptide, improves cognitive performance and reduces cortical loss following moderate fluid percussion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ApoE Mimetic Peptide COG1410 Kills Mycobacterium smegmatis via Directly Interfering ClpC’s ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of LRP1 Ameliorates Cerebral Ischemia/Reperfusion Injury and Cognitive Decline by Suppressing Neuroinflammation and Oxidative Stress through TXNIP/NLRP3 Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Utilizing Biotin-COG1410 TFA in Cellular Assays
Introduction
COG1410 is a synthetic peptide derived from apolipoprotein E (ApoE) that has demonstrated significant therapeutic potential in preclinical models of neurological injury and disease.[1][2] Its mechanism of action is multifaceted, encompassing neuroprotective, anti-inflammatory, and antioxidant effects.[1] Biotin-COG1410 TFA is a biotinylated version of this peptide, enabling researchers to investigate its cellular interactions, localization, and binding partners through the high-affinity interaction of biotin with streptavidin.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays, offering valuable tools for researchers in neuroscience, immunology, and drug development.
Mechanism of Action Overview
COG1410 has been shown to exert its effects through several mechanisms:
-
Anti-inflammatory and Neuroprotective Effects: In models of traumatic brain injury and ischemic stroke, COG1410 has been shown to reduce neuronal loss and improve functional recovery.[1][2][3] It can suppress the production of inflammatory mediators like nitric oxide (NO) and TNF-α in microglia.[2]
-
Receptor Interaction: Evidence suggests that COG1410's effects may be mediated, at least in part, through the activation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor predominantly found on microglia.[3]
-
Antimicrobial Properties: COG1410 has also been found to have bactericidal activity against various bacterial strains, including Mycobacterium smegmatis and pandrug-resistant Acinetobacter baumannii.[4][5][6] Its mode of action in bacteria can involve disruption of the cell membrane and interaction with intracellular targets like ClpC ATPase.[4][5]
Quantitative Data Summary
The following tables provide recommended concentration ranges and conditions for the use of this compound in the described protocols. These are starting points and may require optimization for specific cell types and experimental systems.
Table 1: Recommended Concentrations for Cellular Assays
| Parameter | Concentration Range | Notes |
| This compound (for live cell imaging) | 1 - 10 µM | Optimal concentration should be determined by titration. |
| This compound (for pull-down assays) | 5 - 25 µM | Higher concentrations may be needed depending on the abundance of the target protein. |
| This compound (for flow cytometry) | 0.5 - 5 µM | Titration is critical to achieve optimal signal-to-noise ratio. |
| Streptavidin-Fluorophore Conjugate | 1 - 5 µg/mL | Refer to the manufacturer's instructions for the specific conjugate. |
Table 2: Incubation Times and Conditions
| Application | Incubation Time | Temperature |
| Live Cell Imaging | 30 - 60 minutes | 37°C or 4°C |
| Pull-Down Assay | 2 - 4 hours | 4°C |
| Flow Cytometry | 30 - 60 minutes | 4°C |
Experimental Protocols
Application Note 1: Visualizing COG1410 Binding Sites on Cells via Fluorescence Microscopy
This protocol describes how to label cells with this compound and visualize its binding sites using a fluorescently conjugated streptavidin.
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
-
This compound Incubation:
-
Dilute this compound to the desired concentration (e.g., 5 µM) in a serum-free culture medium or an appropriate buffer.
-
Incubate the cells with the this compound solution for 30-60 minutes at 4°C to minimize internalization.
-
-
Washing:
-
Remove the incubation solution and wash the cells three times with ice-cold PBS to remove unbound peptide.
-
-
Streptavidin-Fluorophore Incubation:
-
Dilute a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) in PBS containing 1% Bovine Serum Albumin (BSA).
-
Incubate the cells with the streptavidin solution for 30 minutes at 4°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells three times with ice-cold PBS.
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips or image the dish directly using a fluorescence microscope.
-
Caption: Workflow for visualizing COG1410 binding sites.
Application Note 2: Identification of COG1410-Interacting Proteins Using a Pull-Down Assay
This protocol outlines a method to isolate cellular proteins that bind to COG1410.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Incubation with this compound:
-
Incubate a sufficient amount of cell lysate (e.g., 500 µg - 1 mg) with this compound (5-25 µM) for 2-4 hours at 4°C with gentle rotation.
-
Include a control sample with biotin alone to identify non-specific binding to the biotin moiety.
-
-
Capture with Streptavidin Beads:
-
Add pre-washed streptavidin-coated agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against a suspected binding partner or by mass spectrometry for unbiased identification.
-
Caption: Workflow for COG1410 pull-down assay.
Application Note 3: Quantifying Cell Surface Binding of COG1410 by Flow Cytometry
This protocol provides a method for quantifying the binding of this compound to a cell population.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells of interest.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL.
-
-
This compound Incubation:
-
Add this compound to the cell suspension at a pre-determined optimal concentration (0.5 - 5 µM).
-
Incubate for 30-60 minutes at 4°C.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound peptide.
-
-
Secondary Staining:
-
Resuspend the cells in FACS buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE).
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Final Wash and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in a suitable volume for analysis.
-
Analyze the cells on a flow cytometer.
-
Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for COG1410 in microglia, based on its interaction with TREM2, leading to anti-inflammatory effects.
Caption: Hypothesized COG1410 signaling pathway.
References
- 1. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
Application Notes and Protocols for In Vivo Target Identification Using Biotin-COG1410 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
COG1410 is a synthetic peptide derived from human apolipoprotein E (ApoE) that has demonstrated a range of biological activities, including neuroprotection, anti-inflammatory effects, and antimicrobial properties. Its pleiotropic nature suggests engagement with multiple molecular targets, making it a compelling candidate for therapeutic development. To fully elucidate its mechanisms of action and identify direct binding partners in a physiological context, a biotinylated version of the peptide, Biotin-COG1410 TFA, can be employed as a chemical probe for in vivo target identification studies.
This document provides detailed application notes and a comprehensive protocol for the use of this compound to isolate and identify its interacting proteins from animal models. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides, ensuring stability and solubility.
Principle of the Method
The strategy for in vivo target identification using this compound is based on the high-affinity interaction between biotin and streptavidin. The biotin-labeled COG1410 is administered to an animal model, where it can freely distribute and bind to its cellular and tissue targets. Following a sufficient incubation period, tissues of interest are harvested, and the biotin-tagged protein complexes are captured using streptavidin-conjugated beads. The isolated proteins are then eluted and identified using mass spectrometry. This approach allows for the discovery of direct and indirect binding partners of COG1410 in a native biological environment.
Identified and Potential Molecular Targets of COG1410
Several molecular targets for COG1410 have been identified or suggested through various studies, providing a basis for target validation and further exploration.
-
ClpC: In the context of its antimicrobial activity against Mycobacterium smegmatis, COG1410 has been shown to directly bind to the ATPase-dependent chaperone ClpC, stimulating its ATPase activity.
-
SET Protein: In mammalian cells, COG1410 is known to bind to the SET protein, which is a potent inhibitor of protein phosphatase 2A (PP2A). This interaction can lead to the activation of PP2A and subsequent downstream signaling effects.
-
TREM2: The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor for ApoE. Given that COG1410 is an ApoE-mimetic peptide, TREM2 is a potential receptor for COG1410, mediating its anti-inflammatory effects in microglia.
Quantitative Data Summary
The following tables summarize the available quantitative data for COG1410 interactions and its in vivo administration.
Table 1: Binding Affinity of COG1410 to Identified Targets
| Target Protein | Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| ClpC (M. smegmatis) | COG1410 | Surface Plasmon Resonance (SPR) | 2.03 µM | |
| SET Protein | COG1410 | - | Data not available | - |
| TREM2 | COG1410 | - | Data not available | - |
Table 2: Summary of In Vivo Administration of COG1410 in Animal Models
| Animal Model | Condition | Dosage | Route of Administration | Frequency | Reference |
| Mouse | Traumatic Brain Injury | 0.8 mg/kg | Intravenous | Single dose 30 min post-injury | |
| Rat | Fluid Percussion Injury | 1.0 mg/kg | Intravenous | 5-dose regimen (2h, 4h, 24h, 48h, 72h post-injury) | |
| Mouse | Intracerebral Hemorrhage | 2 mg/kg | Intravenous | Daily for 5 days | |
| Mouse | Alzheimer's Disease (APP/PS1) | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol is a general guideline and should be optimized based on the specific animal model and research question.
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)
-
Animal model (e.g., mice or rats)
-
Appropriate syringes and needles for the chosen route of administration
Procedure:
-
Reconstitution of this compound: Immediately before use, dissolve the this compound in sterile 0.9% saline or PBS to the desired concentration. Vortex briefly to ensure complete dissolution.
-
Animal Dosing:
-
Based on previous studies with unmodified COG1410, a starting dose of 1-2 mg/kg can be used. Dose optimization may be necessary.
-
Administer the reconstituted this compound solution to the animals via the desired route. Intravenous (tail vein) injection is a common method for systemic delivery.
-
-
Control Group: A control group of animals should be administered with an equivalent volume of vehicle (0.9% saline or PBS). A competitive binding control group, receiving an excess of unlabeled COG1410 prior to the administration of this compound, can also be included to identify specific binding partners.
-
Incubation Period: The optimal incubation time will depend on the pharmacokinetic properties of the peptide and the nature of the target interaction. A starting point of 2-4 hours post-administration can be considered.
-
Tissue Harvesting: At the end of the incubation period, euthanize the animals according to approved institutional protocols. Immediately perfuse the animals with ice-cold PBS to remove blood from the tissues. Dissect and collect the tissues of interest (e.g., brain, liver, spleen) and snap-freeze them in liquid nitrogen. Store the tissues at -80°C until further processing.
Protocol 2: Affinity Purification of this compound-Protein Complexes
Materials:
-
Harvested tissues from Protocol 1
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Dounce homogenizer or other tissue homogenizer
-
High-speed refrigerated centrifuge
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a solution containing high concentrations of free biotin)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Tissue Lysis:
-
Thaw the frozen tissues on ice.
-
Add ice-cold lysis buffer to the tissue (typically 5-10 volumes of the tissue weight).
-
Homogenize the tissue using a Dounce homogenizer or other appropriate method until the tissue is completely disrupted.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
Affinity Pulldown:
-
Equilibrate the streptavidin beads by washing them with lysis buffer according to the manufacturer's instructions.
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated streptavidin beads. The exact amount of beads will depend on their binding capacity.
-
Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (unbound proteins).
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., increasing salt concentration) is recommended. Perform at least 3-5 washes.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins from the beads using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and Western blotting, elution with 2x SDS-PAGE sample buffer and boiling for 5-10 minutes is effective. For mass spectrometry, on-bead digestion with trypsin or elution with a buffer containing free biotin is preferred to avoid interference from bead components.
-
Protocol 3: Protein Identification by Mass Spectrometry
Procedure:
-
Sample Preparation: The eluted proteins are subjected to in-solution or on-bead digestion with a protease, typically trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., Mascot, Sequest) to identify the proteins.
-
Target Validation: Proteins that are significantly enriched in the this compound pulldown samples compared to the vehicle control and/or the competitive binding control are considered potential binding partners. Further validation using techniques such as Western blotting, co-immunoprecipitation, or surface plasmon resonance is essential to confirm the interaction.
Conclusion
The use of this compound in conjunction with affinity purification and mass spectrometry provides a powerful approach for the unbiased identification of its direct and indirect binding partners in a physiologically relevant in vivo setting. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to unravel the complex molecular mechanisms of COG1410, which will be crucial for its further development as a therapeutic agent.
Standard Operating Procedure for Biotin-COG1410 TFA in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated form of COG1410, a synthetic peptide derived from human apolipoprotein E (ApoE). COG1410 has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2][3] The biotin tag enables its use in various immunoassays for detection, quantification, and interaction studies. This document provides detailed application notes and protocols for the use of this compound in common immunoassay formats.
COG1410 has been shown to exert its effects through multiple mechanisms, including the activation of the triggering receptor expressed on myeloid cells 2 (TREM2) and modulation of signaling pathways such as PI3K/AKT and JNK.[4][5][6] In bacterial systems, it can interfere with ClpC ATPase activity.[1] These diverse mechanisms make it a peptide of significant interest in various research fields.
Application Notes
This compound can be utilized in a variety of immunoassay applications, leveraging the high-affinity interaction between biotin and streptavidin (or avidin). This allows for the immobilization of the peptide on streptavidin-coated surfaces or its detection using streptavidin-conjugated reporters.
Potential Applications:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of COG1410 or for studying its binding to target proteins.
-
Western Blotting: As a probe to detect interacting proteins in a complex mixture.
-
Pull-Down Assays: To isolate and identify binding partners of COG1410 from cell lysates or other biological samples.[7]
-
Peptide Microarrays: For high-throughput screening of interactions.
Important Considerations:
-
Biotin Interference: High concentrations of free biotin in samples can interfere with biotin-streptavidin-based immunoassays, potentially leading to inaccurate results.[8][9][10][11] It is crucial to be aware of the biotin content in samples, especially those from subjects taking high-dose biotin supplements.
-
Assay Optimization: The provided protocols are general guidelines. Optimal concentrations of this compound, antibodies, and other reagents, as well as incubation times and temperatures, should be determined empirically for each specific application and experimental setup.
-
Storage and Handling: this compound should be stored at -20°C or -80°C as a powder, protected from moisture and light.[12] For creating stock solutions, dissolve the peptide in a suitable solvent like DMSO, and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Competitive ELISA for Quantification of COG1410
This protocol describes a competitive ELISA to measure the concentration of unlabeled COG1410 in a sample by competing with a fixed amount of this compound for binding to an anti-COG1410 antibody.
Materials:
-
Streptavidin-coated 96-well plates
-
This compound
-
Unlabeled COG1410 (for standard curve)
-
Anti-COG1410 primary antibody
-
HRP-conjugated secondary antibody (specific for the primary antibody host species)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Prepare a working solution of this compound in PBS (e.g., 1-10 µg/mL).
-
Add 100 µL of the this compound solution to each well of a streptavidin-coated 96-well plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
-
Competition:
-
Prepare a standard curve of unlabeled COG1410 in a suitable buffer (e.g., ranging from 0 to 1000 ng/mL).
-
Prepare your samples to be tested.
-
In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the anti-COG1410 primary antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the this compound-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the HRP-conjugated secondary antibody (at an optimal dilution in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The concentration of COG1410 in the samples is inversely proportional to the signal. Plot a standard curve of absorbance versus the log of the unlabeled COG1410 concentration and determine the concentration of COG1410 in the samples by interpolation.
Protocol 2: Pull-Down Assay to Identify COG1410-Interacting Proteins
This protocol is designed to isolate proteins that bind to COG1410 from a cell lysate.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
Control biotinylated peptide (optional)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads.
-
Wash the beads twice with Lysis Buffer.
-
-
Bait Preparation:
-
Incubate the washed streptavidin beads with an excess of this compound (e.g., 10-50 µg per 50 µL of bead slurry) for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer to remove unbound peptide.
-
-
Protein Binding:
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Add the cleared lysate to the this compound-conjugated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, elute by incubating with a high concentration of free biotin (e.g., 2-10 mM) for 30-60 minutes at room temperature.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining, or by Western blotting using antibodies against suspected interacting partners. For identification of unknown partners, mass spectrometry can be used.
-
Quantitative Data Summary
| Parameter | ELISA | Pull-Down Assay | Western Blot Probe |
| This compound Concentration | 1-10 µg/mL (coating) | 10-50 µg per 50 µL beads | 0.1-1 µg/mL |
| Primary Antibody Dilution | 1:500 - 1:5000 | N/A | 1:500 - 1:5000 |
| Secondary Antibody Dilution | 1:1000 - 1:10000 | N/A | 1:2000 - 1:20000 |
| Cell Lysate Concentration | N/A | 0.5-2 mg total protein | N/A |
Visualizations
Signaling Pathway of COG1410
Caption: Proposed signaling pathway of COG1410 in neuroprotection.
Experimental Workflow for a Competitive ELISA
Caption: Experimental workflow for a competitive ELISA.
References
- 1. ApoE Mimetic Peptide COG1410 Kills Mycobacterium smegmatis via Directly Interfering ClpC’s ATPase Activity [mdpi.com]
- 2. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 4. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 6. Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 8. The biotin interference within interference suppressed immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyprusjmedsci.com [cyprusjmedsci.com]
- 10. Biotin interference in routine clinical immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive assessment of biotin interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfagen.com.tr [alfagen.com.tr]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Biotin-COG1410 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-COG1410 TFA is a biotinylated derivative of COG1410, an apolipoprotein E (ApoE) mimetic peptide. COG1410 has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies, making it a promising candidate for the research and development of therapeutics for neurological diseases. The addition of a biotin tag facilitates the detection, purification, and use of the peptide in various biological assays, such as pull-down experiments and immunoassays.
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of this compound, including detailed protocols, data presentation, and visualization of the experimental workflow and the putative signaling pathway of the parent peptide, COG1410.
Chemical Information
| Characteristic | Value |
| Peptide Sequence | Ac-Ala-Ser-{Aib}-Leu-Arg-Lys-Leu-{Aib}-Lys(Biotin)-Arg-Leu-Leu-NH2 |
| Molecular Formula | C74H135N23O16S (as free base) |
| Appearance | White to off-white solid |
| Purity (HPLC) | Typically ≥95% |
| Storage | Store lyophilized peptide at -20°C to -80°C, protected from moisture and light.[1][2][3][4] Peptide solutions can be stored at -20°C for short periods but repeated freeze-thaw cycles should be avoided.[1][3][4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Biotin-COG1410
This protocol outlines the manual Fmoc-based solid-phase synthesis of Biotin-COG1410. The synthesis is performed on a Rink Amide resin to generate a C-terminally amidated peptide. The biotin moiety is introduced via a pre-functionalized lysine residue, Fmoc-Lys(Biotin)-OH.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Aib-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH
-
Fmoc-Lys(Biotin)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or HATU[5][6]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Capping reagent (optional): Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)
-
Cold diethyl ether
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of Biotin-COG1410.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU (or a similar coupling reagent) and DIPEA in DMF for 1-5 minutes.[7]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes. For sterically hindered amino acids like Aib, longer coupling times or double coupling may be necessary.[8]
-
-
Monitoring the Coupling Reaction: Perform a qualitative Kaiser test to check for the presence of free primary amines.[9][10][11][12] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the sequence, using Fmoc-Lys(Biotin)-OH at the appropriate position.
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Alanine, acetylate the N-terminus by treating the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and incubate for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.[13][14][15][16][17]
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will correspond to the calculated molecular weight of Biotin-COG1410. Biotinylated peptides can produce signature fragment ions in tandem mass spectrometry.[18][19][20][21][22]
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Quantification: Determine the peptide concentration using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (if the sequence contained Trp or Tyr) or at 205 nm for peptides lacking these residues.[23][24][25][26][27]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. Actual values may vary depending on the specific synthesis conditions and scale.
| Parameter | Expected Value | Method of Determination |
| Resin Loading | ~0.5 mmol/g | Manufacturer's specification |
| Coupling Efficiency (per step) | >99% | Kaiser Test / UV monitoring of Fmoc deprotection |
| Overall Crude Yield | 60-80% | Gravimetric analysis after cleavage |
| Purity (after purification) | ≥95% | RP-HPLC at 214/220 nm |
| Final Purified Yield | 20-40% | Gravimetric analysis after lyophilization |
| Identity Confirmation | Expected Molecular Weight | Mass Spectrometry (ESI-MS or MALDI-TOF) |
Signaling Pathway of COG1410
COG1410, the parent peptide of Biotin-COG1410, is known to exert its neuroprotective effects by modulating signaling pathways involved in inflammation and apoptosis. A key pathway implicated is the c-Jun N-terminal kinase (JNK) signaling cascade.
Caption: Putative signaling pathway of COG1410 in neuroprotection.
COG1410 is hypothesized to inhibit the JNK signaling pathway, which is a key mediator of neuroinflammation and apoptosis in the context of neurological injury.[28][29][30][31][32][33][34][35] By downregulating the phosphorylation of JNK, COG1410 can reduce the activation of downstream pro-apoptotic proteins like Bax and the transcription of inflammatory genes, thereby promoting neuronal survival.[29][30][31]
References
- 1. researchgate.net [researchgate.net]
- 2. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 3. choiceaminos.com [choiceaminos.com]
- 4. genscript.com [genscript.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. SPPS – American Peptide Society [americanpeptidesociety.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. protocols.io [protocols.io]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. agilent.com [agilent.com]
- 28. JNK signaling is the shared pathway linking neuroinflammation, blood-brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ApoE Mimetic Peptides to Improve the Vicious Cycle of Malnutrition and Enteric Infections by Targeting the Intestinal and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Apolipoprotein E mimetic peptide protects against diffuse brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Apolipoprotein E mimetic peptide protects against diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. genesandcancer.com [genesandcancer.com]
Application Notes and Protocols for Elution in Biotin-Based Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-based affinity chromatography is a powerful and widely used technique for the purification and isolation of biotinylated molecules, such as proteins, nucleic acids, and other biomolecules. The exceptionally high affinity between biotin and streptavidin (or avidin) forms the basis of this robust purification system. However, the strength of this interaction also presents a significant challenge: the elution of the captured biotinylated target without denaturation or loss of function. This document provides detailed protocols and data for various elution strategies in biotin-based affinity chromatography, enabling researchers to select the optimal method for their specific application.
The choice of elution method is critical and depends on the nature of the biotinylated molecule and its intended downstream use. Elution strategies can be broadly categorized into non-denaturing and denaturing methods. Non-denaturing methods aim to preserve the biological activity of the target molecule, while denaturing methods are often employed when the primary goal is recovery, irrespective of the molecule's functional state.
Elution Strategies Overview
Several methods have been developed to disrupt the biotin-streptavidin interaction and elute the target molecule. The main strategies include:
-
Competitive Elution: This non-denaturing method involves the use of excess free biotin or biotin analogs to displace the biotinylated molecule from the streptavidin matrix.
-
pH Elution: Altering the pH to acidic or basic conditions can disrupt the interaction and release the bound molecule. This method can be mild or denaturing depending on the pH extremes used.
-
Denaturing Elution: Harsh conditions, such as the use of detergents, chaotropic agents, or heat, are employed to denature streptavidin and release the biotinylated molecule.
The following sections provide detailed protocols and comparative data for these elution methods.
Experimental Protocols
Protocol 1: Non-Denaturing Competitive Elution with Free Biotin
This protocol is ideal for applications requiring the recovery of biologically active proteins. It utilizes a competitive excess of free biotin to displace the biotinylated protein from an anti-biotin antibody agarose or a monomeric avidin resin, which have a lower binding affinity compared to streptavidin.[1][2][3]
Materials:
-
Anti-biotin antibody agarose beads or monomeric avidin beads
-
Binding/Wash Buffer (e.g., PBST: Phosphate-Buffered Saline with 0.1% Tween-20)
-
Elution Buffer: 4 mg/mL Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5[1]
-
Neutralization Buffer (if necessary, e.g., 1 M Tris-HCl, pH 7.5)
Procedure for Column Chromatography:
-
Column Preparation: Pack a chromatography column with 1 mL of anti-biotin antibody agarose beads.
-
Equilibration: Equilibrate the column with 10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the sample containing the biotinylated protein onto the column at a slow flow rate (e.g., 0.2-0.5 mL/min) to ensure efficient binding.
-
Washing: Wash the column with at least 10 column volumes of Binding/Wash Buffer to remove non-specific binders.
-
Elution: a. Apply 1 mL of Elution Buffer to the column. b. Stop the flow and incubate the beads with the elution buffer for 30 minutes at room temperature.[1][2] c. Resume the flow and collect the eluate in fractions. d. Continue to elute with an additional 4-5 mL of Elution Buffer.
-
Regeneration: Regenerate the column according to the manufacturer's instructions.
Procedure for Immunoprecipitation:
-
Bead Equilibration: Wash 50 µL of anti-biotin antibody agarose beads with 500 µL of Binding/Wash Buffer.
-
Protein Binding: Add the sample containing the biotinylated protein to the equilibrated beads and incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Wash the beads three to four times with 500 µL of Binding/Wash Buffer.
-
Elution: a. Add 150 µL of Elution Buffer to the beads. b. Incubate for 30 minutes at room temperature with gentle mixing.[1][2] c. Centrifuge the beads and carefully collect the supernatant containing the eluted protein. d. Repeat the elution step for maximal recovery.
Protocol 2: Elution by pH Shift
This method relies on altering the pH to disrupt the biotin-streptavidin interaction. Mildly acidic conditions are often sufficient to elute molecules bound to monomeric avidin or anti-biotin antibodies. Harsher acidic conditions are required for streptavidin.
Materials:
-
Streptavidin, Monomeric Avidin, or Anti-biotin Antibody Agarose Beads
-
Binding/Wash Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Acidic Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-2.8 or 2% v/v acetic acid)[1][4]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)[5]
Procedure:
-
Binding and Washing: Follow steps 1-4 of the Competitive Elution protocol.
-
Elution: a. Apply the Acidic Elution Buffer to the column or beads. b. Immediately collect the eluate in tubes containing Neutralization Buffer to bring the pH back to neutral.[5] c. For column chromatography, continue to elute with 5-10 column volumes of Acidic Elution Buffer.
-
Regeneration: Regenerate the column according to the manufacturer's instructions.
Protocol 3: Denaturing Elution
This protocol is suitable for applications where protein function is not required, such as SDS-PAGE, mass spectrometry, or Western blotting. The strong denaturing conditions effectively disrupt the biotin-streptavidin interaction.
Materials:
-
Streptavidin Agarose Beads
-
Binding/Wash Buffer
-
Denaturing Elution Buffer Options:
Procedure:
-
Binding and Washing: Follow steps 1-4 of the Competitive Elution protocol for immunoprecipitation.
-
Elution: a. Add the chosen Denaturing Elution Buffer to the beads. b. If using a heat-based method, incubate at 95°C for 5 minutes.[7] c. Vortex or mix well. d. Centrifuge the beads and collect the supernatant.
Quantitative Data Summary
The efficiency of elution can vary significantly depending on the chosen method. The table below summarizes quantitative data from various studies to facilitate comparison.
| Elution Method | Matrix | Elution Buffer | Conditions | Recovery Rate | Reference |
| Competitive Elution | Anti-biotin antibody agarose | 4 mg/mL Biotin, 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5 | 30 min incubation at RT | >85% | [1][2] |
| Competitive Elution | Anti-biotin antibody agarose | 2 mg/mL Biotin, pH 8.5 | 30 min incubation at RT | ~70-80% | [1] |
| Competitive Elution | Anti-biotin antibody agarose | 1 mg/mL Biotin, pH 8.5 | 30 min incubation at RT | ~60-70% | [1] |
| pH Elution | Anti-biotin antibody agarose | 2% (v/v) Acetic Acid | Flow-through | ~80.2% | [1] |
| Denaturing Elution | Streptavidin beads | 0.4% SDS, 1% IGEPAL-CA630, 25 mM Biotin | 95°C for 5 min | 40-60% | [8] |
| Denaturing Elution | Streptavidin beads | 8 M Guanidine-HCl, pH 1.5 | Flow-through | High (not quantified) |
Visualizations
Biotin-Based Affinity Chromatography Workflow
Caption: General workflow for biotin-based affinity chromatography.
Elution Strategies for Biotin Affinity Chromatography
Caption: Overview of different elution strategies.
Conclusion
The selection of an appropriate elution protocol is paramount for the success of biotin-based affinity chromatography experiments. For applications requiring functional biomolecules, non-denaturing methods such as competitive elution with free biotin are recommended. When recovery is the priority and the downstream application is not dependent on the native conformation of the molecule, denaturing methods offer a robust alternative. By carefully considering the experimental goals and the nature of the target molecule, researchers can leverage the protocols and data presented in these application notes to optimize their purification workflows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. goldbio.com [goldbio.com]
- 5. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing incubation times for Biotin-COG1410 TFA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Biotin-COG1410 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the biotinylated form of COG1410, a synthetic peptide derived from human apolipoprotein E (ApoE).[1][2] COG1410 is known for its neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3] The biotin label allows for detection, purification, and various other applications using streptavidin-based systems. The trifluoroacetate (TFA) salt is a common counterion used in peptide purification.
Q2: What are the common applications of this compound?
A2: Common applications include:
-
Pull-down assays: To identify binding partners of COG1410 from cell lysates or protein mixtures.
-
ELISA-type assays: To quantify the binding of COG1410 to a target protein.
-
Cell-based assays: To study the cellular uptake and localization of COG1410.
-
Surface Plasmon Resonance (SPR): To study the kinetics of the interaction between COG1410 and its binding partners.[4]
-
Microscopy: To visualize the localization of COG1410 in cells or tissues.
Q3: What is the mechanism of action of COG1410?
A3: COG1410 has multiple proposed mechanisms of action. In neuroscience, it is suggested to exert neuroprotective and anti-inflammatory effects, potentially through interaction with receptors like TREM2.[5] In microbiology, it has been shown to directly bind to and interfere with the ATPase activity of proteins like ClpC in bacteria, and it can also disrupt bacterial cell walls.[2][4]
Troubleshooting Guides
Issue 1: Low or No Signal in a Pull-Down Assay
| Possible Cause | Troubleshooting Step |
| Inefficient Binding to Streptavidin Beads | - Optimize incubation time: While the biotin-streptavidin interaction is rapid, ensure sufficient incubation. For many applications, 2-4 hours is optimal.[6] - Check bead capacity: Ensure the amount of biotinylated peptide does not exceed the binding capacity of the beads. - Confirm biotinylation: Verify the successful biotinylation of the COG1410 peptide. |
| Low Abundance of Target Protein | - Increase protein input: Use a higher concentration of cell lysate or protein mixture. - Enrich for the target: If possible, perform a preliminary enrichment step for the target protein. |
| Weak or Transient Interaction | - Optimize binding buffer: Adjust salt concentration and detergent to favor the interaction. - Perform cross-linking: If the interaction is transient, consider using a cross-linking agent. |
| Incorrect Incubation Time with Lysate | - Adjust incubation time based on kinetics: The binding of COG1410 to its target will depend on the specific interaction kinetics. Refer to the kinetic data in the tables below for guidance. |
Issue 2: High Background in a Pull-Down or ELISA
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Beads | - Pre-clear the lysate: Incubate the lysate with unconjugated beads before adding the this compound-streptavidin complex. - Increase wash stringency: Use a higher salt concentration or a mild detergent in your wash buffers. |
| Hydrophobic Interactions | - Add a non-ionic detergent: Include detergents like Tween-20 or Triton X-100 in your binding and wash buffers. |
| Excess this compound | - Reduce the concentration: Titrate the amount of biotinylated peptide to find the optimal concentration with the lowest background. |
Optimizing Incubation Times
The optimal incubation time is a critical parameter and depends on the specific binding kinetics of the molecules involved. Below are tables summarizing relevant kinetic data to guide your experimental design.
Table 1: Biotin-Streptavidin Interaction Kinetics
This interaction is extremely strong and fast, meaning incubation for binding this compound to streptavidin beads is generally not the rate-limiting step.
| Parameter | Value | Significance for Incubation Time |
| Association Rate Constant (k_on) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹[7] | The binding is very rapid. Short incubation times (minutes to an hour) are often sufficient for the biotin-streptavidin interaction itself.[8][9] |
| Dissociation Constant (K_d) | ~10⁻¹⁴ M[8] | The complex is extremely stable, so dissociation during subsequent steps is minimal. |
Table 2: COG1410 - Target Interaction Kinetics (Example: ClpC)
The incubation time for the interaction of this compound with its biological target is more variable and target-dependent. The data below for the interaction with M. smegmatis ClpC provides a starting point.
| Parameter | Value | Significance for Incubation Time |
| Association Constant (k_a) | 5.78 x 10³ M⁻¹s⁻¹[4] | This association is significantly slower than the biotin-streptavidin interaction. Longer incubation times (e.g., 1-4 hours or overnight at 4°C) may be necessary to reach equilibrium. |
| Dissociation Constant (k_d) | 1.17 x 10⁻² s⁻¹[4] | This indicates a relatively faster dissociation compared to very high-affinity interactions. Washing steps should be performed promptly. |
| Equilibrium Dissociation Constant (K_D) | 2.03 µM[4] | This reflects a moderate affinity interaction. |
Experimental Protocols & Workflows
General Protocol for a Pull-Down Assay
-
Immobilization of this compound: Incubate this compound with streptavidin-coated magnetic beads in a suitable buffer (e.g., PBS with 0.1% Tween-20) for 1-2 hours at room temperature.[10]
-
Washing: Wash the beads 3 times with the binding buffer to remove any unbound peptide.
-
Binding to Target: Add the cell lysate or protein mixture to the beads and incubate for a duration determined by the interaction kinetics (e.g., 2-4 hours to overnight at 4°C).
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders. The stringency of the washes may need to be optimized.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with free biotin.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for a pull-down experiment using this compound.
Signaling Pathway Involving a Putative COG1410 Receptor
The exact signaling pathways initiated by COG1410 are still under investigation, but a potential mechanism involves its interaction with receptors on the cell surface, such as TREM2 on microglia, leading to downstream anti-inflammatory effects.
Caption: A putative signaling pathway for COG1410's anti-inflammatory effects.
Logical Relationship for Troubleshooting Low Signal
Caption: Troubleshooting logic for low signal in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Apolipoprotein E mimetic peptide COG1410 combats pandrug-resistant Acinetobacter baumannii [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.com [sartorius.com]
Troubleshooting low yield in Biotin-COG1410 TFA affinity purification
Welcome to the technical support center for the affinity purification of Biotin-COG1410 TFA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their purification workflow and address challenges such as low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key properties?
A1: this compound is a biotinylated synthetic peptide derived from human apolipoprotein E. COG1410 has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies.[1][2] The "TFA" (trifluoroacetic acid) designation indicates that the peptide was likely purified using reverse-phase chromatography with TFA as an ion-pairing agent and may be present as a TFA salt. The peptide sequence contains aminoisobutyric acid (Aib) residues, which are known to induce and stabilize helical structures in peptides and can increase resistance to proteolytic degradation.[3][4]
Q2: What is the principle behind the affinity purification of Biotin-COG1410?
A2: The purification method is based on the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or its analogues like avidin and neutravidin). The biotin tag on the COG1410 peptide binds with high affinity to streptavidin that is immobilized on a solid support (e.g., agarose or magnetic beads). This allows for the capture of the biotinylated peptide from a complex mixture, while unbound components are washed away. The purified peptide is then released from the support during the elution step.
Q3: Why is the interaction between biotin and streptavidin so strong, and how does this impact elution?
A3: The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[5] This high affinity ensures efficient capture of the biotinylated peptide. However, it also makes the elution of the intact peptide challenging, often requiring harsh, denaturing conditions to disrupt the interaction.[5][6][7]
Q4: What is a typical binding capacity for streptavidin resins?
A4: The binding capacity of streptavidin resins can vary significantly depending on the manufacturer, the type of resin, and the size of the biotinylated molecule. For small molecules like biotinylated peptides, the binding capacity is generally higher than for larger proteins due to reduced steric hindrance.[8] It is crucial to consult the manufacturer's specifications for the specific resin being used. See the table below for a comparison of representative streptavidin resin capacities.
Troubleshooting Guide for Low Yield
Low yield is a common issue in affinity purification. The following guide provides potential causes and solutions to help you troubleshoot your Biotin-COG1410 purification protocol.
Problem 1: Low or No Binding of Biotin-COG1410 to the Resin
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | If you are performing the biotinylation reaction in-house, ensure the molar ratio of biotinylation reagent to peptide is optimized. Verify the integrity and reactivity of the biotinylation reagent. |
| Peptide Aggregation | COG1410 contains hydrophobic residues and Aib, which can influence its solubility and propensity to aggregate.[3][9][10] Dissolve the peptide in an appropriate solvent (e.g., a small amount of DMSO or a mixture of TFA and hexafluoroisopropanol) before diluting it in the binding buffer.[11] |
| Incorrect Binding Buffer Conditions | Ensure the pH of the binding buffer is within the optimal range for the streptavidin-biotin interaction (typically pH 7-8). Avoid components in the sample that can interfere with binding, such as high concentrations of free biotin. |
| Insufficient Incubation Time | Increase the incubation time of the sample with the resin to ensure sufficient time for the binding interaction to occur. Incubation can be performed overnight at 4°C with gentle agitation. |
| Resin Overload | Exceeding the binding capacity of the resin will result in the loss of unbound peptide in the flow-through. Calculate the amount of resin needed based on the expected amount of biotinylated peptide and the resin's specified binding capacity.[8] |
Problem 2: Loss of Peptide During Wash Steps
| Possible Cause | Recommended Solution |
| Wash Buffer is Too Stringent | While the biotin-streptavidin interaction is very strong, excessively harsh wash conditions (e.g., extreme pH or high concentrations of denaturants) could potentially lead to some dissociation. Use a milder wash buffer, such as PBS with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). |
| Premature Elution | Ensure that the wash buffer does not contain any components that could compete with the biotin-streptavidin interaction. |
Problem 3: Inefficient Elution of Bound Peptide
| Possible Cause | Recommended Solution |
| Elution Conditions are Too Mild | The strength of the biotin-streptavidin bond requires harsh conditions for elution.[6][7] Standard elution methods for other affinity tags are often insufficient. |
| Ineffective Competitive Elution | Elution with free biotin alone at room temperature is often inefficient. For competitive elution, use a high concentration of free biotin (e.g., 25 mM) in combination with heat (e.g., 95°C for 5 minutes) and a denaturing agent like SDS.[7][12] |
| Inappropriate pH for Elution | Acidic elution with buffers like 0.1 M glycine-HCl at pH 2.5-2.8 can be effective.[13] However, the eluted peptide should be immediately neutralized to prevent potential degradation or precipitation. |
| Denaturing Elution Not Strong Enough | For complete elution, boiling the resin in SDS-PAGE loading buffer is a common method, although this will denature the peptide and co-elute streptavidin monomers.[14][15] An alternative is using 8 M guanidine-HCl at pH 1.5.[15] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for streptavidin resin binding capacities and typical elution buffer compositions.
Table 1: Comparison of Streptavidin Resin Binding Capacities
| Resin Type | Ligand | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) |
| High Capacity Streptavidin Agarose | Recombinant Streptavidin | > 120 nmol/mL | ~10 mg/mL (Biotinylated BSA)[16] |
| Streptavidin Agarose Resin | Recombinant Streptavidin | > 120 nmol/mL[13][17] | ~3 mg/mL (Biotinylated Antibody)[14][15] |
| Pierce™ High Capacity Streptavidin Agarose | Recombinant Streptavidin | Not specified | 10 mg/mL (Biotinylated BSA)[16] |
Note: Binding capacities are approximate and can vary based on the specific biotinylated molecule and experimental conditions. Always refer to the manufacturer's product information sheet.
Table 2: Common Elution Buffer Compositions for Biotin-Streptavidin Affinity Purification
| Elution Method | Buffer Composition | Key Parameters |
| Competitive Elution with Heat and Denaturation | 25 mM Biotin, 0.4% SDS, 1% IGEPAL-CA630 in Tris buffer[12] | Heat at 95°C for 5 minutes.[12] |
| Acidic Elution | 0.1 M Glycine-HCl[13][14] | pH 2.5 - 2.8. Requires immediate neutralization of eluted fractions. |
| Strong Denaturation | 8 M Guanidine-HCl[15] | pH 1.5. Harsh conditions that will denature the peptide. |
| SDS-PAGE Sample Buffer | Standard Laemmli or similar buffer | Boil for 5-10 minutes. Co-elutes streptavidin and denatures the peptide. |
Experimental Protocols
Protocol 1: Affinity Purification of this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
This compound
-
Streptavidin Agarose Resin
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Elution Buffer (choose one from Table 2 based on downstream application)
-
Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5
-
Empty chromatography columns or spin columns
Procedure:
-
Resin Preparation:
-
Gently resuspend the streptavidin agarose resin.
-
Transfer the required amount of slurry to a column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Preparation and Binding:
-
Dissolve the this compound in a minimal amount of an appropriate solvent if necessary, then dilute to the final working concentration in ice-cold Binding/Wash Buffer.
-
Apply the sample to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound molecules.
-
Continue washing until the A280 of the flow-through is at baseline.
-
-
Elution:
-
Apply 3-5 column volumes of the chosen Elution Buffer to the resin.
-
If using a competitive elution with heat, incubate at the recommended temperature for the specified time before collecting the eluate.
-
If using acidic elution, collect fractions into tubes containing Neutralization Buffer.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the eluted fractions for the presence of the peptide using methods such as SDS-PAGE, Western blot (if an antibody is available), or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound affinity purification.
Caption: Troubleshooting flowchart for low yield in Biotin-COG1410 purification.
References
- 1. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COG1410, an apolipoprotein E-based peptide, improves cognitive performance and reduces cortical loss following moderate fluid percussion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. goldbio.com [goldbio.com]
- 7. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ubpbio.com [ubpbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Biotin-Binding Affinity Resins and Beads | Fisher Scientific [fishersci.com]
- 17. ubpbio.com [ubpbio.com]
Strategies to improve the solubility of Biotin-COG1410 TFA
This guide provides strategies and troubleshooting advice for researchers, scientists, and drug development professionals experiencing solubility issues with Biotin-COG1410 TFA. Given that this compound may be a custom or specialized peptide, this document outlines general principles and systematic approaches applicable to biotinylated peptides and those containing trifluoroacetic acid (TFA) counterions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it be difficult to dissolve?
This compound is understood to be a biotinylated version of the peptide COG1410, supplied as a trifluoroacetate salt. Several factors can contribute to poor solubility:
-
Peptide Sequence (COG1410): The amino acid composition of the peptide is the primary determinant of its intrinsic solubility. A high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp) will significantly decrease its solubility in aqueous solutions.
-
Biotin Moiety: Biotin itself is a relatively hydrophobic molecule, and its conjugation to the peptide can increase the overall hydrophobicity.
-
TFA Counterions: Trifluoroacetic acid is often used during peptide synthesis and purification. While it helps to stabilize the peptide, the TFA anions can pair with positively charged residues on the peptide, reducing the molecule's overall charge and potentially decreasing its affinity for aqueous solvents.
Q2: What is the best initial solvent to try for dissolving this compound?
For any new peptide, the recommended starting point is sterile, deionized water. If the peptide is not soluble in water, the choice of the next solvent depends on the peptide's properties. A systematic approach, starting with the most benign solvents, is recommended to preserve peptide integrity.
Q3: How does the pH of the solution affect the solubility of my peptide?
The pH of the solvent is a critical factor. Peptides contain ionizable acidic (Asp, Glu) and basic (Lys, Arg, His) side chains, as well as the N-terminal amino group and C-terminal carboxyl group.
-
Acidic Peptides: If the peptide has a net negative charge at neutral pH (isoelectric point, pI < 7), it will be more soluble in basic buffers (pH > 7).
-
Basic Peptides: If the peptide has a net positive charge at neutral pH (pI > 7), it will be more soluble in acidic buffers (pH < 7).
Adjusting the pH away from the peptide's isoelectric point will increase its net charge, promoting interaction with water and improving solubility.
Q4: Is it safe to use sonication or vortexing to dissolve the peptide?
Gentle vortexing is generally acceptable for short periods. However, prolonged or high-intensity sonication can generate heat and potentially lead to peptide degradation or aggregation, especially for sensitive sequences. If required, use a low-power water bath sonicator for brief intervals (1-2 minutes) while keeping the sample on ice to minimize heating.
Troubleshooting Guide: Improving Solubility
This guide provides a step-by-step workflow for addressing solubility challenges with this compound.
Problem: this compound fails to dissolve in aqueous buffers (e.g., water, PBS).
This insolubility is likely due to the hydrophobic nature of the peptide sequence or the biotin tag. The following systematic approach is recommended.
Step 1: Initial Solvent & pH Adjustment
First, determine the peptide's theoretical charge at neutral pH to guide solvent selection.[1] You can estimate this by assigning a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus.[2]
-
If the net charge is positive (Basic Peptide): The peptide is likely to be more soluble in an acidic solution.[3]
-
If the net charge is negative (Acidic Peptide): The peptide will be more soluble in a basic solution.
-
If the net charge is neutral (Hydrophobic Peptide): The peptide likely requires an organic solvent.[7] Proceed to Step 2.
Step 2: Use of Organic Co-solvents
For hydrophobic peptides, dissolving in a small amount of an organic solvent before diluting with an aqueous buffer is a common and effective strategy.[3][8]
-
Add a minimal volume of 100% Dimethyl sulfoxide (DMSO) to the lyophilized peptide to create a concentrated stock solution.[7] Ensure the peptide is fully dissolved.
-
While vortexing, slowly add the aqueous buffer drop-by-drop to the DMSO stock solution until the desired final concentration is reached.[8]
-
If the peptide begins to precipitate, you may need to increase the percentage of the organic co-solvent.
Important Considerations for Organic Solvents:
-
DMSO: Widely used due to its high solubilizing power and compatibility with most biological assays in low concentrations (<1%).[9] However, DMSO can oxidize peptides containing methionine or free cysteine and can be difficult to remove.[3][8]
-
DMF (Dimethylformamide): A good alternative to DMSO, especially for peptides containing cysteine.[2][7]
-
Acetonitrile (ACN) / Isopropanol: Can also be effective but may be less compatible with cellular assays.[3]
| Solvent | Recommended Starting Conc. | Key Considerations |
| DMSO | 10-30% in final solution | High solubilizing power; may be toxic to cells at >1%; avoid with Cys/Met residues.[3][9] |
| DMF | 10-30% in final solution | Good alternative to DMSO; less toxic but also a potent solvent.[7] |
| Acetonitrile | 10-30% in final solution | Volatile and easily removed; may denature some proteins. |
Step 3: Advanced Strategies
If the above steps fail, more rigorous methods may be necessary.
-
Use of Chaotropic Agents: For peptides that are prone to aggregation, dissolving them in a solution containing 6 M Guanidine-HCl or 8 M Urea can be effective.[2][7] These agents disrupt the non-covalent interactions that lead to aggregation. Note that these will denature proteins and must be removed before most functional assays.
-
TFA Removal/Exchange: In some cases, the TFA counterions can contribute to poor solubility.[10] A salt exchange procedure (e.g., using an ion-exchange resin or HPLC) can replace the TFA with a more biocompatible salt like acetate or hydrochloride, which may improve solubility.[10]
Solubility Troubleshooting Workflow
Caption: A workflow for troubleshooting the solubility of this compound.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is essential to determine the optimal solvent without risking the entire sample.[4]
Materials:
-
This compound (a small, pre-weighed aliquot, e.g., 0.1 mg)
-
Sterile deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
100% DMSO
-
PBS (pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to pellet all the powder at the bottom of the tube.[4]
-
Add a small volume of sterile deionized water to the peptide to attempt solubilization at a concentration of 1 mg/mL. Vortex gently.
-
Observe the solution. If it is not clear, proceed with the steps outlined in the troubleshooting workflow above (pH adjustment or addition of organic solvents).
-
For each condition tested, visually inspect for clarity. A clear solution indicates successful solubilization.
-
Once a suitable solvent system is identified, it can be scaled up for the entire sample.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps to identify the pH range where the peptide is most soluble, which is particularly useful for basic or acidic peptides.
Materials:
-
This compound stock solution (concentrated in water or minimal organic solvent)
-
A range of buffers (e.g., 0.1 M Glycine-HCl for pH 2-3, 0.1 M Acetate for pH 4-5, 0.1 M Phosphate for pH 6-8, 0.1 M Tris for pH 8-9)
-
Spectrophotometer
Procedure:
-
Prepare a series of tubes, each containing a different buffer from the pH range.
-
Add a small, fixed amount of the concentrated peptide stock solution to each buffer.
-
Vortex and let the solutions equilibrate for 30 minutes at room temperature.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.
-
Carefully take the supernatant and measure its absorbance at a wavelength where the peptide absorbs (typically 280 nm if it contains Trp or Tyr, or 220 nm for the peptide bond).
-
Plot the absorbance (solubility) versus the pH. The pH range with the highest absorbance corresponds to the highest solubility.
Caption: Relationship between pH, peptide charge, and solubility.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biobasic.com [biobasic.com]
- 6. bachem.com [bachem.com]
- 7. biorbyt.com [biorbyt.com]
- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting High Background in Western Blots with Biotinylated Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address high background issues when using biotinylated probes in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a Western blot using a biotin-streptavidin detection system?
High background in biotin-based Western blots can obscure the specific signal of your target protein, making data interpretation difficult.[1] The most common culprits include:
-
Endogenous Biotin: Many tissues and cells, particularly liver, kidney, adipose, and mammary gland tissues, contain endogenous biotin-containing enzymes that are recognized by streptavidin or avidin, leading to non-specific signals.[2][3]
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of the primary antibody, biotinylated secondary antibody, or the streptavidin-conjugate to the membrane.[1][4]
-
Incorrect Blocking Agent: Using non-fat dry milk as a blocking agent is not recommended for biotin-avidin systems because it contains endogenous biotin, which can lead to high background.[5][6][7][8][9][10][11]
-
Suboptimal Antibody Concentrations: Concentrations of the primary or biotinylated secondary antibody that are too high can lead to non-specific binding and increased background.[1][7][12]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound antibodies and streptavidin conjugates, resulting in a dirty blot.[1][13]
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible and non-specific binding of antibodies.[1][5] Contamination from handling can also contribute to a patchy background.[14]
Q2: How can I block for endogenous biotin in my samples?
Blocking endogenous biotin is a critical step for achieving a clean Western blot, especially when working with tissues known to have high levels of this vitamin.[2][15] The most common method involves a two-step sequential blocking procedure before the primary antibody incubation:
-
Avidin/Streptavidin Incubation: The membrane is first incubated with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin in the sample.
-
Biotin Incubation: Following a thorough wash, the membrane is incubated with an excess of free biotin. This step saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were added in the first step, preventing them from binding to your biotinylated probe.[16][17]
Several commercially available endogenous avidin/biotin blocking kits provide ready-to-use reagents for this procedure.[18][19][20][21]
Q3: What is the best blocking buffer to use for a biotin-based Western blot?
For Western blots utilizing a biotin-streptavidin detection system, it is crucial to avoid blocking buffers that contain biotin. Therefore, non-fat dry milk is generally not recommended as it contains endogenous biotin.[6][8][9][22]
The preferred blocking agent is typically Bovine Serum Albumin (BSA) at a concentration of 3-5% in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) with 0.05% to 0.1% Tween-20 (TBST or PBST).[23][24][25][26] BSA provides effective blocking without interfering with the biotin-streptavidin interaction.[9][25] In some cases, specialized commercial blocking agents that are biotin-free can also be used.[23]
Q4: How can I optimize the washing steps to reduce background?
Proper washing is essential for removing non-specifically bound antibodies and reducing background.[13][27] Here are some tips for optimizing your washing protocol:
-
Increase the Number and Duration of Washes: A standard protocol typically involves three washes of 5-10 minutes each. To reduce high background, you can increase this to four or five washes of 10-15 minutes each.[1][28]
-
Use an Appropriate Wash Buffer: The wash buffer should typically be the same as your antibody dilution buffer (e.g., TBST or PBST). The inclusion of a detergent like Tween-20 is crucial for reducing non-specific interactions.[1][13]
-
Ensure Adequate Volume: Use a sufficient volume of wash buffer to completely submerge the membrane and allow for effective agitation.[13]
-
Agitation: Continuous gentle agitation on a rocker or shaker during washes is important to ensure the entire membrane is washed evenly.[13][14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common high background issues in Western blots with biotinylated probes.
Problem: High Uniform Background Across the Entire Blot
A consistent dark or gray background across the entire membrane often points to issues with blocking, antibody concentrations, or washing.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., 3-5% BSA). Ensure the blocking buffer is fresh and free of contaminants.[4][5][6][29] |
| Incorrect Blocking Agent | Switch from non-fat dry milk to a 3-5% BSA solution in TBST or PBST.[6][8][9] |
| Antibody Concentration Too High | Titrate your primary and biotinylated secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series to find the concentration that provides a strong specific signal with low background.[1][7][12][30] |
| Insufficient Washing | Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 10-15 minutes). Ensure vigorous but gentle agitation during washing.[1][13][28] |
| Endogenous Biotin | If working with tissues known to be rich in biotin (e.g., liver, kidney), perform an endogenous biotin blocking step before primary antibody incubation.[2][16] |
Problem: Speckled or Patchy Background
Irregular spots or patches of background on the blot can be caused by several factors, often related to reagent quality or membrane handling.
| Possible Cause | Recommended Solution |
| Aggregated Antibodies or Conjugates | Centrifuge the primary antibody, biotinylated secondary antibody, and streptavidin-conjugate solutions before use to pellet any aggregates. Filter the blocking and wash buffers to remove any particulates.[29] |
| Contaminated Buffers or Reagents | Prepare all buffers fresh using high-purity water and reagents. Avoid reusing blocking buffers.[11][27][29] |
| Membrane Drying Out | Ensure the membrane remains fully submerged in buffer throughout all incubation and washing steps. Never let the membrane dry out.[1][5][14] |
| Uneven Blocking or Washing | Use sufficient volumes of blocking and washing buffers to ensure the entire membrane is covered. Ensure consistent and gentle agitation during all steps.[13][14] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is performed after protein transfer and before the standard blocking step.
-
After transferring proteins to the membrane, wash the membrane briefly with Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane in a solution of 0.1 mg/mL streptavidin in TBST for 15-30 minutes at room temperature with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane in a solution of 0.5 mg/mL free D-biotin in TBST for 30-60 minutes at room temperature with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Proceed with the standard blocking protocol (e.g., 5% BSA in TBST).
Protocol 2: Antibody Titration using Dot Blot
This is a quick method to determine the optimal antibody concentrations without running multiple Western blots.
-
Prepare serial dilutions of your protein lysate.
-
On a small piece of nitrocellulose or PVDF membrane, spot 1-2 µL of each lysate dilution. Allow the spots to dry completely.
-
Cut the membrane into strips, with each strip containing the full range of lysate dilutions.
-
Block all strips in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate each strip in a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1 hour at room temperature.
-
Wash all strips three times for 5 minutes each in TBST.
-
Incubate each strip in a different dilution of your biotinylated secondary antibody (e.g., 1:5000, 1:10000, 1:20000) for 1 hour at room temperature.
-
Wash all strips three times for 5 minutes each in TBST.
-
Incubate all strips with the streptavidin-HRP conjugate at a single, appropriate dilution for 30-60 minutes.
-
Wash all strips three times for 5 minutes each in TBST.
-
Develop all strips with your ECL substrate and image.
-
The optimal combination of antibody dilutions will be the one that gives the strongest signal on the protein spots with the lowest background on the surrounding membrane.[12][30]
Visualizations
Caption: Standard Western blot workflow with a biotinylated secondary antibody.
Caption: Decision tree for troubleshooting high background in Western blots.
References
- 1. clyte.tech [clyte.tech]
- 2. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. bio-rad.com [bio-rad.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. arp1.com [arp1.com]
- 11. news-medical.net [news-medical.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. biocare.net [biocare.net]
- 22. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 25. stjohnslabs.com [stjohnslabs.com]
- 26. researchgate.net [researchgate.net]
- 27. agrisera.com [agrisera.com]
- 28. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 29. azurebiosystems.com [azurebiosystems.com]
- 30. bosterbio.com [bosterbio.com]
Streptavidin Affinity Column Regeneration: A Technical Support Guide
This guide provides best practices, troubleshooting advice, and frequently asked questions for the regeneration and reuse of streptavidin affinity columns. Find detailed protocols and data to help you maintain column performance and ensure the integrity of your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of regenerating a streptavidin affinity column?
Regenerating a streptavidin affinity column is the process of stripping the bound biotinylated molecules from the streptavidin ligand, allowing the column to be reused for subsequent purifications. This is a cost-effective practice, especially for large-scale experiments, but it requires careful procedures to preserve the column's binding capacity.
Q2: How many times can a streptavidin column be regenerated?
The number of regeneration cycles a column can withstand depends heavily on the regeneration method, the nature of the samples, and the specific type of streptavidin resin. Some commercial systems, like Strep-Tactin® and Strep-Tactin®XT resins, can be regenerated up to 50 times with 100 mM NaOH without a significant loss in binding capacity[1]. However, harsh regeneration conditions can denature the streptavidin, progressively reducing the column's performance with each cycle. It is crucial to monitor column performance after each regeneration.
Q3: What are the main strategies for regenerating streptavidin columns?
There are two primary approaches to regeneration:
-
Harsh, Denaturing Methods: These methods use low pH solutions (e.g., Glycine-HCl) or chaotropic agents (e.g., Guanidine-HCl) to disrupt the strong streptavidin-biotin interaction[2][3]. While effective at removing the biotinylated molecule, these conditions can denature the streptavidin tetramer, leading to a loss of binding capacity over time.
-
Gentle, Non-Denaturing Methods: These strategies aim to preserve the streptavidin structure. Examples include competitive elution with a high concentration of free biotin or using engineered streptavidin muteins with lower binding affinities that allow for milder elution conditions[4][5][6]. Another novel approach involves using nonionic aqueous solutions at temperatures above 70°C, which can reversibly break the interaction without denaturing the streptavidin[7][8].
Q4: Can I reuse a column for different biotinylated proteins?
It is highly recommended to dedicate a single column to the purification of a single biotinylated protein to avoid cross-contamination[3]. Even with robust regeneration, trace amounts of the previous ligand may carry over, impacting the purity of subsequent experiments.
Q5: Is it possible to achieve complete regeneration?
Due to the extremely high affinity of the streptavidin-biotin bond (Kd ≈ 10⁻¹⁴ M), achieving 100% regeneration is very difficult[7][8]. There will almost always be some degree of carryover or a slight reduction in binding capacity. The goal of a good regeneration protocol is to maximize the removal of the bound molecule while minimizing damage to the streptavidin ligand.
Troubleshooting Guide
Problem: Low or no binding of the target protein after regeneration.
-
Possible Cause 1: Incomplete Regeneration. Residual biotinylated molecules from the previous run are still occupying the binding sites.
-
Solution: Increase the volume or incubation time of the regeneration buffer. For harsh methods, ensure the pH is sufficiently low (e.g., pH 1.5-2.8) to disrupt the interaction[2][9]. For competitive elution, ensure the free biotin concentration is high enough to effectively displace the bound molecule[10].
-
-
Possible Cause 2: Denatured Streptavidin. The regeneration conditions were too harsh, leading to a permanent loss of streptavidin's binding capability.
-
Solution: Switch to a milder regeneration protocol. Consider using competitive elution with free biotin or a temperature-based method if your streptavidin is compatible[4][7]. If using low pH, ensure fractions are immediately neutralized upon collection to minimize the protein's exposure to harsh conditions[11].
-
-
Possible Cause 3: Incorrect Buffer pH. The binding buffer pH is not optimal for the interaction.
Problem: High backpressure during column operation.
-
Possible Cause 1: Clogged Column Frit or Resin. Particulates from the sample or precipitated proteins have clogged the column.
-
Solution: Always centrifuge and filter your sample (using a 0.22 or 0.45 µm filter) before loading it onto the column[12]. If the column is already clogged, try back-flushing with buffer at a low flow rate. If the issue persists, a cleaning-in-place (CIP) procedure with NaOH may be necessary[1][12].
-
-
Possible Cause 2: Sample Viscosity. The sample is too viscous due to high protein or nucleic acid concentration.
-
Solution: Dilute the sample before loading. To reduce viscosity from nucleic acids, treat the lysate with DNase[12].
-
Problem: Eluted fractions are contaminated with previously purified protein.
-
Possible Cause: Biotin Carryover. The regeneration process was not stringent enough to remove all bound molecules.
-
Solution: This is a common risk when reusing columns for different proteins[13]. If you must reuse the column, implement a more rigorous regeneration and cleaning protocol. For example, after the standard regeneration, perform an additional wash with a cleaning-in-place solution like 100 mM NaOH, followed by extensive washing with binding buffer until the baseline is stable[1].
-
Quantitative Data Summary
The effectiveness of regeneration is often measured by the retention of the column's original binding capacity over multiple cycles. The table below summarizes data for different regeneration approaches.
| Regeneration Method | Resin Type | Number of Cycles | Binding Capacity Retention | Key Considerations |
| 100 mM NaOH | Strep-Tactin® & Strep-Tactin®XT | 50 | No significant loss observed[1] | Effective for specific engineered streptavidin resins. |
| 3 M MgCl₂ | Strep-Tactin®XT | 50 | No significant loss observed[1] | An alternative ready-to-use buffer for specific resins. |
| Low pH (e.g., Glycine-HCl) | Standard Streptavidin | Variable | Gradual decrease expected with each cycle. | Can denature streptavidin; extent of loss is protein-dependent. |
| Competitive Elution (Free Biotin) | Monomeric Avidin / Engineered Streptavidin | >10 | High retention[6] | Milder method, but may require longer incubation and high biotin concentration. Elution of the target can be incomplete[10]. |
| Elevated Temperature (>70°C) | Standard Streptavidin | Multiple | High retention[7][8] | Requires precise temperature control; performed in nonionic aqueous solutions. |
Detailed Experimental Protocols
Protocol 1: Harsh Regeneration with Low pH (Glycine-HCl)
This method is suitable for robust applications where a slight loss in binding capacity per cycle is acceptable.
-
Wash: After eluting your target protein, wash the column with 10-20 column volumes (CV) of the binding buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5) or until the A280 reading returns to baseline[3].
-
Regenerate: Apply 5-10 CV of a low pH regeneration buffer (e.g., 0.1 M glycine-HCl, pH 2.5-2.8) to the column[11].
-
Incubate (Optional): For tightly bound ligands, you can pause the flow and incubate the column with the regeneration buffer for 10-15 minutes.
-
Re-equilibrate: Immediately wash the column with 10-20 CV of binding buffer to remove the glycine and restore a neutral pH. Ensure the pH of the effluent matches the binding buffer before applying the next sample.
-
Storage: For long-term storage, wash the column with 2-3 CV of a storage solution (e.g., 1X PBS with 20% ethanol) and store at 4°C[14][15].
Protocol 2: Gentle Regeneration with Competitive Biotin Elution
This method is designed to preserve the native structure of streptavidin and is recommended for sensitive applications or when using monomeric avidin resins[13][16].
-
Wash: After protein elution, wash the column with at least 10 CV of binding buffer (e.g., PBS, pH 7.5).
-
Regenerate: Apply 5-10 CV of a high-concentration biotin solution (e.g., 2-5 mM D-biotin in PBS, pH 7.5) to the column[6].
-
Incubate: Stop the flow and incubate the column with the biotin solution for at least 30 minutes at room temperature to facilitate the displacement of the biotinylated protein[5]. For very high-affinity interactions, heating to 95°C for 5 minutes in the presence of excess biotin may be required, though this can risk denaturation[10].
-
Wash Out Biotin: Wash the column extensively with 20-30 CV of binding buffer to remove all traces of free biotin, which would otherwise compete with your next sample.
-
Storage: Store the column as described in Protocol 1.
Visualizations
Caption: Experimental workflow for streptavidin column regeneration.
Caption: Decision tree for troubleshooting common regeneration issues.
References
- 1. Effective Regeneration of Protein Purification Systems [iba-lifesciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ubpbio.com [ubpbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Interference from Endogenous Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference from endogenous biotinylated proteins in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it interfere with my assay?
A: Endogenous biotin, also known as vitamin H or B7, is a naturally occurring coenzyme found in all living cells.[1][2] It plays a crucial role in various metabolic pathways.[3] In the context of bioassays, endogenous biotin can cause interference because many detection systems rely on the high-affinity interaction between biotin and avidin or streptavidin proteins.[4][5] If your sample contains endogenous biotin, it can bind to the streptavidin- or avidin-conjugated reagents, leading to false-positive signals and high background.[1][6]
Q2: Which tissues and sample types are rich in endogenous biotin?
A: Tissues known to have high levels of endogenous biotin include the liver, kidney, spleen, brain, and adipose tissue.[6][7][8][9] Interference is often more pronounced in frozen (cryostat) sections compared to formalin-fixed, paraffin-embedded tissues.[6][9]
Q3: What is the difference between avidin and streptavidin, and which one should I use?
A: Both avidin (from egg white) and streptavidin (from Streptomyces avidinii) are tetrameric proteins that bind to biotin with very high affinity.[2][4][10] However, there are key differences:
-
Avidin: Is a glycoprotein and has a basic isoelectric point (pI), which can lead to non-specific binding to negatively charged molecules in the cell, resulting in higher background.[2][10]
-
Streptavidin: Is not glycosylated and has a near-neutral pI, which generally results in lower non-specific binding and cleaner signals.[2][4][5]
-
NeutrAvidin: Is a deglycosylated form of avidin with a neutral pI, further reducing non-specific binding.[6][11]
For most applications, streptavidin or NeutrAvidin are preferred over avidin to minimize non-specific background staining.[4][6]
Q4: When should I perform an endogenous biotin blocking step?
A: An endogenous biotin blocking step is recommended when:
-
You are using an avidin- or streptavidin-based detection system.[12]
-
You are working with tissues known to have high levels of endogenous biotin (e.g., liver, kidney).[7]
-
You observe high background staining in your negative control samples.[13]
-
Antigen retrieval methods, such as heat-induced epitope retrieval (HIER), are used, as they may expose endogenous biotin.[6][7]
The blocking step should be performed after the general protein block (e.g., with normal serum) but before the incubation with the biotinylated primary antibody or probe.[7]
Q5: Are there alternatives to the biotin-streptavidin system?
A: Yes, several alternative signal amplification systems are available that avoid the use of biotin and are therefore not susceptible to endogenous biotin interference. Some examples include:
-
Polymer-based detection systems: These systems use a polymer backbone conjugated with multiple enzyme molecules and secondary antibodies, providing high sensitivity without biotin.
-
Fluorescein isothiocyanate (FITC) and anti-FITC systems: This involves using a FITC-labeled probe and an anti-FITC antibody for detection.[11]
-
Digoxigenin (DIG) labeling: This system uses a DIG-labeled probe and an anti-DIG antibody conjugated to a reporter molecule.[14]
-
Tyramide Signal Amplification (TSA): While TSA can be used with biotin, non-biotinylated versions are available that offer significant signal amplification.[15]
Troubleshooting Guide
Issue 1: High background signal across the entire sample.
| Possible Cause | Recommended Solution |
| Endogenous biotin interference | Implement an endogenous biotin blocking protocol before applying the biotinylated antibody.[6] |
| Non-specific binding of avidin/streptavidin | Use streptavidin or NeutrAvidin instead of avidin, as they have lower non-specific binding properties.[4][6] Increase the stringency of your wash steps by adding a non-ionic detergent like Tween-20 to your wash buffer. |
| Inadequate blocking | Increase the concentration or incubation time of your protein blocking step (e.g., with normal serum or BSA).[16] |
| High concentration of detection reagents | Titrate your biotinylated antibody and streptavidin-conjugate to determine the optimal concentration with the best signal-to-noise ratio.[13] |
Issue 2: Weak or no signal in my positive control.
| Possible Cause | Recommended Solution |
| Incorrect blocking sequence | Ensure that the endogenous biotin blocking step is performed before the addition of the biotinylated antibody.[7] |
| Over-blocking | While necessary, excessive blocking can sometimes mask the target antigen. Optimize the blocking time and concentration. |
| Reagent issues | Ensure that all reagents, including the biotinylated antibody and streptavidin-conjugate, are not expired and have been stored correctly. Prepare fresh reagents.[13] |
| Inhibitory secondary antibody concentration | Very high concentrations of the secondary antibody can sometimes lead to reduced signal. Try a dilution series to find the optimal concentration.[17] |
Issue 3: Inconsistent staining or "patchy" background.
| Possible Cause | Recommended Solution |
| Uneven distribution of endogenous biotin | Ensure the entire tissue section is adequately covered with the blocking reagents. |
| Incomplete washing | Ensure thorough and consistent washing between steps to remove unbound reagents.[18] |
| Tissue drying out | Keep the tissue hydrated throughout the staining procedure. Use a humidified chamber for incubations. |
Data Presentation
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Glycosylation | Yes | No | No |
| Isoelectric Point (pI) | ~10.5 (Basic)[2] | ~5-6 (Acidic/Neutral)[2][10] | ~6.3 (Neutral)[11] |
| Non-specific Binding | High[4] | Low[4] | Very Low |
| Biotin Binding Affinity (Kd) | ~10⁻¹⁵ M[10] | ~10⁻¹⁴ M[19] | Similar to Streptavidin |
Table 2: Biotin Content in Human Plasma
| Biotin Form | Percentage of Total Plasma Biotin |
| Free Biotin | ~81%[20] |
| Reversibly Bound to Protein | ~7%[20] |
| Covalently Bound to Protein | ~12%[20] |
Experimental Protocols
Detailed Protocol for Blocking Endogenous Biotin
This protocol is a general guideline for immunohistochemistry (IHC) and can be adapted for other applications like Western blotting or ELISA.[1]
Materials:
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Protein Blocker (e.g., Normal Serum or BSA)
-
Avidin or Streptavidin solution (e.g., 0.1 mg/mL in Wash Buffer)
-
Biotin solution (e.g., 0.5 mg/mL in Wash Buffer)
Procedure:
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissue sections, deparaffinize and rehydrate them through a series of xylene and graded alcohol washes.
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to your established protocol. Be aware that this step may increase endogenous biotin exposure.[6]
-
Protein Block: Block non-specific protein binding by incubating the sample with a protein-based blocker (e.g., 5% normal serum in wash buffer) for 30-60 minutes at room temperature.[1]
-
Endogenous Biotin Block - Step 1 (Avidin/Streptavidin Incubation):
-
Gently blot the excess blocking solution from the sample.
-
Cover the sample with the avidin or streptavidin solution.
-
Incubate for 15-30 minutes at room temperature in a humidified chamber.[21]
-
-
Wash: Wash the sample three times for 5-10 minutes each with Wash Buffer.[1]
-
Endogenous Biotin Block - Step 2 (Biotin Incubation):
-
Wash: Wash the sample three times for 5-10 minutes each with Wash Buffer.[1]
-
Proceed with Assay: The sample is now ready for incubation with your biotinylated primary antibody or probe. Continue with your standard assay protocol.
Visualizations
Caption: Principle of a biotin-streptavidin based detection system.
Caption: How endogenous biotin leads to false-positive signals.
Caption: Step-by-step workflow for blocking endogenous biotin.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biocare.net [biocare.net]
- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 4. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 5. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 8. Detection of endogenous biotin in various tissues: novel functions in the hippocampus and implications for its use in avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 11. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. arp1.com [arp1.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 20. Distribution of biotin in human plasma: most of the biotin is not bound to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wang.ucsd.edu [wang.ucsd.edu]
Technical Support Center: Purification of In Vivo Biotinylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of in vivo biotinylated proteins.
Troubleshooting Guide
Researchers often face challenges such as low yield, high background, and difficulties with protein elution. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Purified Protein | Incomplete Biotinylation: Insufficient biotin supplementation in cell culture media.[1] | - Supplement cell culture media with 10-50 µM biotin.[1] - Verify biotinylation efficiency via Western blot using streptavidin-HRP.[1] |
| Inaccessible Biotin Tag: The biotin acceptor peptide (e.g., AviTag) is not properly exposed due to protein folding.[1] | - Relocate the tag to the other terminus (N- or C-terminal) or an exposed loop.[1] - Perform purification under denaturing conditions to expose the tag.[2] | |
| Inefficient Lysis: Lysis buffer is not suitable for the streptavidin beads being used or for the protein of interest.[1] | - Test different lysis buffers to ensure compatibility with your specific streptavidin resin.[1] - Ensure the lysis buffer contains sufficient detergents (e.g., SDS) to solubilize the protein.[3] | |
| Protein Loss During Wash Steps: Wash buffer conditions are too stringent, causing the protein to dissociate from the resin.[2] | - Decrease the stringency of the wash buffers (e.g., lower salt or detergent concentration). - Analyze wash fractions by SDS-PAGE or Western blot to check for protein loss. | |
| High Background/Non-Specific Binding | Binding of Non-Biotinylated Proteins to Resin: Proteins are binding to the streptavidin resin through hydrophobic or electrostatic interactions.[4][5] | - Pre-clear the cell lysate by incubating it with beads that do not have streptavidin.[5] - Increase the stringency of wash buffers by adding higher concentrations of salt (e.g., up to 1M KCl) or detergents (e.g., 0.1% Tween-20).[5][6] - Block non-specific binding sites on the beads with agents like BSA or casein before adding the cell lysate.[4] |
| Presence of Endogenously Biotinylated Proteins: Mammalian cells contain a small number of naturally biotinylated carboxylases.[7] | - This is a known source of background; extensive washing can help reduce it. For proteomic studies, comparison with a negative control (cells not expressing the tagged protein) is crucial. | |
| Contaminants in the Sample: Presence of free biotin in the cell lysate can saturate the streptavidin resin.[8] | - Ensure complete removal of cell culture media containing biotin before cell lysis. - Perform a buffer exchange step (e.g., dialysis or desalting column) on the lysate before affinity purification.[9] | |
| Difficulty Eluting the Purified Protein | Strong Streptavidin-Biotin Interaction: The bond between streptavidin and biotin is one of the strongest non-covalent interactions known, making elution difficult under native conditions.[3][10][11] | - Harsh/Denaturing Elution: Boil the beads in SDS-PAGE loading buffer or use 8M guanidine-HCl at pH 1.5.[11] This is the most common and effective method but will denature the protein. - Competitive Elution: Use a high concentration of free biotin (e.g., 25 mM) combined with heating (95°C for 5 minutes). The efficiency of this method is highly dependent on the detergent composition of the binding and elution buffers.[3] - On-Bead Digestion: Digest the protein with a protease (e.g., trypsin) while it is still bound to the beads. This is often used for mass spectrometry analysis but results in peptide fragments and potential streptavidin contamination.[3][10] |
| Ineffective Competitive Elution: The composition of the lysis and wash buffers can interfere with the ability of free biotin to displace the biotinylated protein.[3] | - The presence of at least 0.4% SDS during the incubation of the lysate with the streptavidin beads can significantly improve the efficiency of elution with excess biotin and heat.[3] |
Quantitative Data Summary
Comparison of Biotin-Binding Resins
| Resin Type | Binding Affinity (Kd) | Key Characteristics | Common Applications |
| Streptavidin | ~10⁻¹⁴ M[12] | - Non-glycosylated, near-neutral isoelectric point (pI), leading to lower non-specific binding than avidin.[13] | - General purpose affinity purification, immunoassays, protein interaction studies. |
| Avidin | ~10⁻¹⁵ M[14] | - Glycosylated, high pI (~10.5), can lead to higher non-specific binding due to electrostatic interactions and lectin-like interactions.[15][14] | - Applications where the extremely high affinity is critical and non-specific binding can be controlled. |
| NeutrAvidin | Similar to Avidin | - Deglycosylated avidin with a neutral pI, significantly reducing non-specific binding.[13] | - Applications requiring very low background, such as sensitive immunoassays and cell surface labeling. |
| Monomeric Avidin | Lower than tetrameric avidin | - Allows for elution of biotinylated proteins under mild, non-denaturing conditions using competitive elution with free biotin.[11][16][17] | - Purification of functional proteins and protein complexes where maintaining native structure is essential.[16] |
Elution Method Efficiency
| Elution Method | Conditions | Typical Recovery | Protein State | Notes |
| Denaturing Elution | Boiling in SDS-PAGE buffer | Quantitative | Denatured | Most common method; simple and effective.[11] |
| Competitive Elution with Heat | 25 mM Biotin, 95°C, 5 min | 40-60% (can be higher depending on detergents)[10] | Denatured | Efficiency is highly dependent on detergent concentrations (e.g., >0.4% SDS) during binding.[3] |
| On-Bead Digestion | Trypsin digestion | N/A (yields peptides) | Digested into peptides | Primarily for mass spectrometry; can lead to streptavidin peptide contamination.[3] |
| Mild Competitive Elution (Monomeric Avidin) | 5 mM Biotin | High | Native/Functional | Only applicable for lower affinity resins like monomeric avidin.[11][16] |
| Acidic Elution | 0.1 M Glycine-HCl, pH ~2.5 | Variable | Potentially Denatured | Can disrupt the streptavidin-biotin interaction but may denature acid-labile proteins.[18] |
Frequently Asked Questions (FAQs)
Q1: My protein yield is very low. How can I confirm if my protein is being biotinylated in the first place?
A1: The most straightforward way to check for biotinylation is to run a small fraction of your cell lysate on an SDS-PAGE gel, transfer it to a membrane, and perform a Western blot using a streptavidin-HRP conjugate for detection.[1] This will allow you to visualize all biotinylated proteins in your lysate, including your protein of interest if it is successfully tagged. A positive signal for your protein confirms biotinylation.
Q2: I see many non-specific bands in my final eluate. What is the most effective way to reduce this background?
A2: High background is often due to non-specific binding of proteins to the streptavidin resin.[4] A combination of strategies is most effective:
-
Pre-clearing: Before adding streptavidin beads, incubate your lysate with control beads (e.g., sepharose or agarose beads without streptavidin) to remove proteins that non-specifically bind to the bead matrix itself.[5]
-
Blocking: Block the streptavidin beads with a protein solution like Bovine Serum Albumin (BSA) or casein before incubation with your lysate. This occupies potential non-specific binding sites on the beads.[4]
-
Stringent Washes: Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration (e.g., up to 1 M KCl) and/or including a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) in your wash buffers.[5][6]
Q3: I need to elute my protein in its native, functional state. What are my options?
A3: Eluting biotinylated proteins from standard streptavidin or avidin resins under native conditions is extremely challenging due to the high-affinity interaction.[11] Your best options are:
-
Use a Modified Avidin Resin: Employ a resin with a lower binding affinity, such as monomeric avidin.[11][16] These resins are designed to release biotinylated molecules under mild conditions, typically with a competitive elution buffer containing 2-5 mM free biotin.[11][16]
-
Incorporate a Cleavable Linker: Design your protein construct to include a protease cleavage site (e.g., for TEV or PreScission protease) between your protein and the biotinylation tag. After capturing the complex on the beads, you can add the specific protease to cleave and release your protein, leaving the tag bound to the resin.[18]
Q4: What is the difference between streptavidin and avidin, and which one should I choose?
A4: Both are proteins with a very high affinity for biotin. The main differences are:
-
Avidin , found in egg whites, is a glycoprotein with a high isoelectric point (pI ≈ 10.5). Its glycosylation and positive charge at neutral pH can lead to higher non-specific binding.[15][14]
-
Streptavidin , from the bacterium Streptomyces avidinii, is not glycosylated and has a near-neutral pI. This generally results in lower non-specific binding, making it the preferred choice for most affinity purification applications.[12][15]
For most experiments, streptavidin is the better choice to minimize background.
Q5: Can free biotin from my cell culture media interfere with my purification?
A5: Yes, absolutely. Free biotin in your sample will compete with your biotinylated protein for binding sites on the streptavidin resin, effectively reducing your yield.[8] It is crucial to thoroughly wash your cells with a biotin-free buffer (like PBS) after harvesting and before lysis to remove all traces of biotin from the culture medium.
Experimental Protocols
Protocol 1: Cell Lysis for Biotinylated Protein Purification
-
Harvest Cells: After harvesting, wash the cell pellet 2-3 times with ice-cold PBS to remove any residual biotin from the culture medium.
-
Prepare Lysis Buffer: A common starting point is a RIPA buffer, but optimization may be required. For improved elution later, consider a buffer containing SDS.
-
Lyse Cells: Resuspend the cell pellet in 5-10 volumes of ice-cold lysis buffer.
-
Incubate: Rotate the lysate at 4°C for 30-60 minutes to ensure complete lysis.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris and DNA.[19]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your clarified lysate, ready for affinity purification.
Protocol 2: Affinity Purification on Streptavidin Beads
-
Prepare Beads: Resuspend the streptavidin-agarose or magnetic beads in their storage buffer. Take the required volume of bead slurry for your experiment.
-
Wash Beads: Wash the beads 2-3 times with your lysis buffer (without inhibitors) to equilibrate them. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, use gentle centrifugation (e.g., 500 x g for 1 minute).
-
Bind Protein: Add the clarified cell lysate to the washed and equilibrated beads.
-
Incubate: Incubate the lysate with the beads on a rotator for 1-4 hours or overnight at 4°C.
-
Wash Beads: After incubation, separate the beads from the lysate. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
Protocol 3: Elution of Biotinylated Proteins
This protocol describes the harsh, denaturing elution method, which is most common.
-
Prepare Elution Buffer: The most common elution buffer is 1X SDS-PAGE sample loading buffer (e.g., Laemmli buffer) containing a reducing agent like β-mercaptoethanol or DTT. For competitive elution, prepare a buffer containing 25 mM biotin.[3]
-
Add Elution Buffer: After the final wash, remove all supernatant from the beads. Add 1-2 bead volumes of 1X SDS-PAGE loading buffer directly to the beads.
-
Elute Protein: Vortex briefly and boil the sample at 95-100°C for 5-10 minutes.[3] This will break the streptavidin-biotin interaction and denature the eluted protein.
-
Collect Eluate: Centrifuge the beads and carefully collect the supernatant, which contains your purified, denatured protein. This sample is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Workflow for in vivo biotinylated protein purification.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 5. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 15. biocare.net [biocare.net]
- 16. In vivo site-specific biotinylation of proteins within the secretory pathway using a single vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. goldbio.com [goldbio.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Biotin-COG1410 TFA and Other Leading ApoE Mimetic Peptides in Neuroinflammation and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Apolipoprotein E (ApoE) is a critical protein implicated in the pathogenesis of neurodegenerative diseases, playing a key role in lipid metabolism, neuronal repair, and the inflammatory response in the central nervous system. ApoE mimetic peptides, which replicate the beneficial functions of the ApoE protein, have emerged as a promising therapeutic avenue. This guide provides an objective comparison of the efficacy of Biotin-COG1410 TFA against other prominent ApoE mimetic peptides, namely COG133, Ac-hE18A-NH2, and CN-105. The comparison is based on available preclinical data, focusing on their anti-inflammatory and neuroprotective properties.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of the selected ApoE mimetic peptides across key functional assays. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Anti-Inflammatory and Neuroprotective Efficacy
| Peptide | Assay | Cell Line/Model | Concentration | Key Findings |
| This compound | Cytokine Release Assay | BV-2 Microglia (LPS-stimulated) | Not specified | Suppression of inflammatory cytokine production.[1] |
| Neuroprotection Assay | Primary Rat Cortical Neurons (NMDA-induced excitotoxicity) | Not specified | Enhanced neuronal survival. | |
| TREM2 Activation | Not specified | Not specified | Activates TREM2, a key receptor in microglial function.[1] | |
| COG133 | Cytokine Release Assay | Murine Microglia (LPS-stimulated) | Not specified | Inhibition of TNF-α production. |
| Neuroprotection Assay | Primary Rat Cortical Neurons (NMDA-induced excitotoxicity) | 6 µM | Approximately 95% neuronal viability compared to ~40% with NMDA alone.[2] | |
| Ac-hE18A-NH2 | Cytokine Release Assay | THP-1 Macrophages (LPS-stimulated) | Not specified | Reduced secretion of IL-6 and MCP-1.[3] |
| Amyloid-β Uptake | Monocytes | Not specified | Enhanced monocytic Aβ uptake.[4] | |
| CN-105 | Cytokine Release Assay | Microglial Cell Line | Not specified | Suppressed inflammatory cytokine secretion.[5] |
| Neuroprotection Assay | Not specified | 0.1 mg/kg (in vivo) | Reduced microglial activation and improved functional outcomes in an ischemic stroke model.[2] |
Table 2: In Vivo Neuroprotective Efficacy
| Peptide | Animal Model | Dosing Regimen | Key Findings |
| This compound | Traumatic Brain Injury (TBI) - Murine Model | Single intravenous injection (120 min post-TBI) | Significant improvement in vestibulomotor function and spatial learning; reduced microglial activation and neuronal death in the hippocampus.[6] |
| Ischemic Stroke - Rat Model | Not specified | Alleviated blood-brain barrier injury and neuroinflammation.[1] | |
| Alzheimer's Disease (APP/PS1 mice) | Not specified | Reduced Aβ deposition and improved cognitive function.[7] | |
| COG133 | Experimental Autoimmune Encephalomyelitis (EAE) - Murine Model | 1 mg/kg, intraperitoneally, every other day | Reduced mean clinical score at peak of disease.[2] |
| Ac-hE18A-NH2 | Alzheimer's Disease - Mouse Model | Not specified | Improved cognition, decreased amyloid plaque deposition, and reduced glial activation.[4] |
| CN-105 | Intracerebral Hemorrhage (ICH) - Murine Model | Not specified | Improved functional recovery.[5] |
Signaling Pathways and Mechanisms of Action
ApoE mimetic peptides exert their effects through various signaling pathways. COG1410, in particular, has been shown to modulate key pathways involved in inflammation and cell survival.
Caption: Proposed signaling pathways for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Microglial Activation and Cytokine Release Assay
This protocol is designed to assess the anti-inflammatory effects of ApoE mimetic peptides on microglia.
Caption: Experimental workflow for microglial activation assay.
Methodology:
-
Cell Culture: Primary microglia are isolated from neonatal mouse or rat brains, or a microglial cell line (e.g., BV-2) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Peptide Treatment: Cells are seeded in 24-well plates. After reaching confluency, the cells are pre-treated with varying concentrations of the ApoE mimetic peptide (e.g., this compound, COG133) for 1-2 hours.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response. Control wells receive either no treatment, peptide alone, or LPS alone.
-
Incubation and Sample Collection: The cells are incubated for 24 hours. The cell culture supernatant is then collected and centrifuged to remove cellular debris.
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.
NMDA-Induced Excitotoxicity Assay
This assay evaluates the neuroprotective effects of the peptides against glutamate-induced neuronal death.
Methodology:
-
Neuronal Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured on poly-D-lysine coated plates for 12-14 days.
-
Induction of Excitotoxicity: The neuronal cultures are exposed to 100 µM N-methyl-D-aspartate (NMDA) for 20-30 minutes in a magnesium-free buffer to induce excitotoxicity.
-
Peptide Treatment: The ApoE mimetic peptide is added to the culture medium at the desired concentration (e.g., 6 µM for COG133) either concurrently with or prior to NMDA exposure.
-
Wash and Recovery: After NMDA exposure, the neurons are washed and fresh culture medium containing the peptide is added.
-
Assessment of Neuronal Viability: After 24 hours of incubation, neuronal viability is assessed using methods such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or by counting viable neurons after staining with a live/dead cell stain.
In Vivo Traumatic Brain Injury (TBI) Model
This protocol outlines a common in vivo model to assess the neuroprotective efficacy of the peptides.
Methodology:
-
Animal Model: Adult male C57/BL6 mice or Sprague-Dawley rats are used.
-
Induction of TBI: A controlled cortical impact (CCI) or fluid percussion injury is induced to a specific brain region (e.g., the sensorimotor cortex).
-
Peptide Administration: The ApoE mimetic peptide (e.g., COG1410) or vehicle is administered intravenously at a specific time point post-injury (e.g., 30 minutes or 2 hours).
-
Behavioral Testing: Functional outcomes are assessed at various time points post-injury using tests such as the Rotarod for vestibulomotor function and the Morris Water Maze for spatial learning and memory.
-
Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected for histological analysis. Brain sections are stained to assess lesion volume, neuronal loss (e.g., with Fluoro-Jade B), and microglial activation (e.g., with Iba1 immunohistochemistry).
Conclusion
References
- 1. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Apolipoprotein Mimetic Peptides: Potential New Therapies for Cardiovascular Diseases [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Development of Apolipoprotein E Mimetics for Acute Brain Injury: Augmenting Endogenous Responses to Reduce Secondary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COG1410, a Novel Apolipoprotein-E Mimetic, Improves Functional and Morphological Recovery in a Rat Model of Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biotin-COG1410 TFA Targets: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the rigorous validation of a drug candidate's molecular targets is a cornerstone of preclinical research. This guide provides a comparative overview of orthogonal methods for validating putative targets of Biotin-COG1410 TFA, an N-terminally biotinylated derivative of the apolipoprotein E (ApoE) mimetic peptide, COG1410. While COG1410 has shown neuroprotective and anti-inflammatory effects, pinpointing its direct molecular interactions is key to understanding its mechanism of action.
This compound is primarily designed for affinity-based target identification, such as pull-down assays coupled with mass spectrometry. However, targets identified through this primary screen require independent validation to eliminate false positives and confirm direct, high-affinity binding. This guide details the experimental protocols and comparative data for three robust orthogonal methods: Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-WB), and Surface Plasmon Resonance (SPR).
Hypothetical Primary Screen: Biotin Pull-Down Assay
The initial step in this workflow involves using this compound to isolate potential binding partners from a relevant cell lysate (e.g., microglial cells for neuroinflammation studies). The biotin tag allows for the capture of the peptide and any interacting proteins on streptavidin-coated beads. Subsequent elution and identification by mass spectrometry might yield a list of putative targets. For the purpose of this guide, we will consider a hypothetical scenario where Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a protein implicated in neuroinflammation, is identified as a primary candidate.
Orthogonal Validation Methods
Orthogonal methods are crucial for confirming the interaction between COG1410 and a putative target like TREM2 by employing different biophysical principles than the initial affinity pull-down.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation.
Immunoprecipitation-Western Blot (IP-WB)
IP-WB can validate a protein-protein or peptide-protein interaction by using an antibody to capture a specific protein (the putative target) and then detecting the co-precipitated binding partner (COG1410, if an antibody against it is available, or a tagged version).
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a peptide to a protein immobilized on a sensor chip.
Comparative Data Summary
The following table summarizes hypothetical quantitative data from the orthogonal validation of the COG1410-TREM2 interaction.
| Method | Parameter | Value | Interpretation |
| CETSA | Thermal Shift (ΔTm) | +3.5 °C | COG1410 binding increases the thermal stability of TREM2. |
| IP-WB | Co-precipitation | Detected | TREM2 antibody successfully pulls down COG1410. |
| SPR | Dissociation Constant (KD) | 150 nM | COG1410 exhibits a moderate to high affinity for TREM2. |
| SPR | Association Rate (ka) | 1.2 x 104 M-1s-1 | Characterizes the rate of complex formation. |
| SPR | Dissociation Rate (kd) | 1.8 x 10-3 s-1 | Characterizes the stability of the peptide-protein complex. |
Note: The data presented above is hypothetical for the COG1410-TREM2 interaction but is representative of typical results from these assays. A real-world example of SPR has been used to confirm the direct binding of COG1410 to ClpC ATPase in Mycobacterium smegmatis.[2]
Experimental Protocols
Biotin Pull-Down Assay Protocol
This initial screen is designed to identify candidate protein targets for this compound.
-
Cell Lysis: Lyse cultured cells (e.g., BV-2 microglia) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Incubate the cell lysate with streptavidin-coated magnetic beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Incubation with Biotinylated Peptide: Incubate the pre-cleared lysate with this compound for 2-4 hours at 4°C to allow for the formation of peptide-protein complexes. A non-biotinylated COG1410 or a scrambled biotinylated peptide should be used as a negative control.
-
Complex Capture: Add fresh streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the this compound and its binding partners.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer or a buffer containing free biotin.
-
Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of COG1410 for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification and Western Blot: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., TREM2) in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of COG1410 indicates target engagement.
Immunoprecipitation-Western Blot (IP-WB) Protocol
-
Cell Lysis: Prepare cell lysates as described for the biotin pull-down assay.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the putative target (e.g., anti-TREM2 antibody) overnight at 4°C. As a negative control, use a non-specific IgG antibody.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against COG1410 (if available) or a tag on the peptide. The presence of a band corresponding to COG1410 in the TREM2 IP lane, but not in the IgG control lane, confirms the interaction.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Covalently immobilize the purified recombinant target protein (e.g., TREM2) onto a sensor chip surface using amine coupling chemistry. A reference channel should be prepared similarly but without the protein to serve as a control for non-specific binding.
-
Peptide Preparation: Prepare a series of dilutions of COG1410 in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of COG1410 over the sensor chip surface at a constant flow rate. The binding of the peptide to the immobilized protein is measured in real-time as a change in resonance units (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide from the chip surface before the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations
Workflow for primary target identification using this compound.
Logical workflow for validating putative targets with orthogonal methods.
Hypothesized signaling pathway of COG1410 through TREM2.
References
A Researcher's Guide to Negative Controls in Biotin-COG1410 Pull-Down Assays
In the quest to identify and validate the binding partners of the apolipoprotein E (ApoE) mimetic peptide COG1410, biotinylated peptide pull-down assays serve as a powerful tool. However, the reliability of such experiments hinges on the meticulous implementation of appropriate negative controls. This guide provides a comparative overview of essential negative control experiments for Biotin-COG1410 Trifluoroacetate (TFA) pull-down assays, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in obtaining high-confidence results.
Comparison of Negative Controls for Biotin-COG1410 Pull-Down Assays
The primary goal of negative controls is to distinguish true binding partners of COG1410 from proteins that bind non-specifically to the assay components. The following table summarizes key negative controls and their roles in ensuring the specificity of the pull-down assay.
| Negative Control Type | Description | Rationale | Expected Outcome |
| Scrambled Peptide | A biotinylated peptide with the same amino acid composition as COG1410 but in a randomized sequence.[1] | To control for non-specific binding to the peptide sequence itself, irrespective of the specific COG1410 conformation. | Significantly reduced or no binding of putative COG1410 interactors. |
| Beads Alone | Streptavidin-coated beads incubated with the cell lysate in the absence of any biotinylated peptide. | To identify proteins that non-specifically bind to the streptavidin beads. | A list of background proteins that should be subtracted from the experimental results. |
| Unrelated Biotinylated Peptide | A biotinylated peptide with a different sequence and biological function from COG1410. | To control for non-specific binding to any biotinylated molecule. | No enrichment of the specific COG1410 binding partners. |
| Non-Biotinylated COG1410 | The COG1410 peptide without the biotin tag. | To ensure that the interaction is dependent on the immobilization of the peptide to the beads via the biotin-streptavidin interaction. | Putative interactors should not be pulled down. |
Illustrative Quantitative Data
The following table presents representative quantitative data from a hypothetical Biotin-COG1410 pull-down experiment followed by mass spectrometry (LC-MS/MS) and label-free quantification (LFQ). This data illustrates the expected enrichment of a known interactor (Protein X) and the lack of enrichment for a non-specific binding protein (Protein Y) across the different control conditions.
Note: This data is for illustrative purposes to demonstrate the expected experimental outcomes and is not derived from actual experiments with Biotin-COG1410.
| Protein | Biotin-COG1410 (LFQ Intensity) | Biotin-Scrambled (LFQ Intensity) | Beads Alone (LFQ Intensity) | Fold Change (Biotin-COG1410 / Biotin-Scrambled) |
| Protein X (Known Interactor) | 1.5 x 108 | 2.1 x 106 | 1.5 x 105 | 71.4 |
| Protein Y (Non-specific) | 5.2 x 106 | 4.8 x 106 | 4.5 x 106 | 1.1 |
| Actin (Cytoskeletal Protein) | 8.9 x 107 | 8.5 x 107 | 9.1 x 107 | 1.0 |
Experimental Protocols
A detailed protocol for a Biotin-COG1410 pull-down assay is provided below. This protocol should be optimized for the specific cell type and protein of interest.
I. Reagents and Materials
-
Biotin-COG1410 TFA (acetyl-AS-Aib-LRKL-Aib-KRLL-amide, biotinylated)
-
Biotin-Scrambled COG1410 TFA (e.g., acetyl-ARLR-Aib-KLSA-Aib-KL-amide, biotinylated)[1]
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Cell lysate from the desired cell line or tissue
-
Protein quantification assay kit (e.g., BCA)
II. Experimental Procedure
-
Preparation of Cell Lysate:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immobilization of Biotinylated Peptides:
-
Resuspend the streptavidin-coated magnetic beads in Lysis Buffer.
-
Incubate the beads with an excess of Biotin-COG1410 or the biotinylated negative control peptide (e.g., scrambled peptide) for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads with Lysis Buffer to remove unbound peptide.
-
-
Pull-Down Assay:
-
Incubate the peptide-coated beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours or overnight at 4°C with gentle rotation.
-
For the "Beads Alone" control, incubate uncoated streptavidin beads with the cell lysate.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For a comprehensive analysis of binding partners, perform mass spectrometry (LC-MS/MS) on the eluted samples.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the Biotin-COG1410 pull-down assay and the relationship between the different experimental conditions.
Caption: Workflow of a Biotin-COG1410 pull-down assay with negative controls.
Caption: Logical relationship of controls in identifying true protein interactions.
By employing a combination of these negative controls and following a rigorous experimental protocol, researchers can confidently identify and validate the true interacting partners of Biotin-COG1410, thereby advancing our understanding of its molecular mechanisms.
References
Navigating the Nuances of Biotin Detection: A Comparative Guide to Anti-Biotin Antibody Specificity
For researchers, scientists, and drug development professionals leveraging the highly specific and strong interaction between biotin and its binding partners, the choice of detection reagent is critical. While streptavidin has long been the gold standard, anti-biotin antibodies present a compelling alternative. This guide provides an objective comparison of the cross-reactivity and performance of anti-biotin antibodies, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The streptavidin-biotin interaction is renowned for its high affinity and is a cornerstone of many immunoassays. However, the very strength of this bond can be a double-edged sword, leading to potential interference from endogenous biotin or challenges in eluting captured biomolecules. Anti-biotin antibodies offer a viable alternative, with distinct binding characteristics that can be advantageous in certain experimental contexts. This guide delves into a comparative analysis of anti-biotin antibodies, focusing on their cross-reactivity with free biotin, biotinylated molecules, and potential off-target binders.
Performance Comparison: Anti-Biotin Antibody vs. Streptavidin
A key consideration when choosing between an anti-biotin antibody and streptavidin is their relative binding affinities for free biotin versus biotinylated macromolecules. This difference can significantly impact assay performance, particularly in samples containing high levels of free biotin.
A competitive enzyme immunoassay study provides quantitative insights into these binding dynamics. The affinity/avidity of a monoclonal anti-biotin antibody and streptavidin were compared for their ability to bind to biotinylated bovine serum albumin (BSA-biotin) in the presence of either free d-biotin or other biotinylated proteins. The results are summarized in the table below.[1]
| Ligand | Receptor | Affinity/Avidity Index* |
| d-Biotin | Streptavidin | 100 |
| BSA-c-biotin | Streptavidin | 17.6 |
| IgG-biotin | Streptavidin | 6.6 |
| d-Biotin | Anti-biotin mAb | 0.001 |
| BSA-c-biotin | Anti-biotin mAb | 20.5 |
| IgG-biotin | Anti-biotin mAb | 19.9 |
*The affinity/avidity index is relative to the streptavidin-d-biotin interaction, which is set at 100.[1]
These data reveal a critical distinction: streptavidin exhibits a much stronger affinity for free d-biotin compared to the anti-biotin monoclonal antibody.[1] Conversely, the anti-biotin antibody demonstrates a comparable, and in the case of biotinylated IgG, a higher avidity for biotinylated macromolecules than streptavidin.[1] This suggests that in environments with high concentrations of free biotin, an anti-biotin antibody may offer superior performance by preferentially binding to the biotinylated molecule of interest, thereby reducing background interference.
Further studies have demonstrated the utility of anti-biotin antibodies in enriching biotinylated peptides from complex mixtures, with some commercially available antibodies showing superior performance over others in terms of the number of unique biotinylated peptides identified.[2]
Experimental Protocols for Cross-Reactivity Assessment
To thoroughly evaluate the cross-reactivity of an anti-biotin antibody, a series of well-defined experiments are necessary. The following protocols for Competitive ELISA and Dot Blot are designed to assess antibody specificity against free biotin, biotinylated proteins, and potential cross-reactants.
Competitive ELISA Protocol
This protocol is adapted from competitive enzyme immunoassay methods used to determine ligand-receptor binding affinities.[1]
Objective: To quantify the cross-reactivity of an anti-biotin antibody with free biotin and other biotinylated or non-biotinylated molecules.
Materials:
-
96-well microtiter plates
-
Biotinylated Bovine Serum Albumin (BSA-biotin)
-
Anti-biotin antibody (primary antibody)
-
HRP-conjugated secondary antibody (specific for the primary antibody's host species)
-
Free d-biotin
-
Potential cross-reactants (e.g., desthiobiotin, lipoic acid, non-biotinylated BSA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with BSA-biotin at a concentration of 1 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions of the competitor ligands (free d-biotin, biotin analogs, non-biotinylated proteins) in blocking buffer.
-
In separate tubes, pre-incubate a fixed, subsaturating concentration of the anti-biotin antibody with each dilution of the competitor ligand for 1 hour at room temperature.
-
-
Incubation: Add the antibody-competitor mixtures to the BSA-biotin coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated to determine the relative cross-reactivity. A lower IC50 indicates higher cross-reactivity.
Dot Blot Protocol for Specificity Screening
This protocol provides a rapid, qualitative assessment of an anti-biotin antibody's specificity against a panel of molecules.
Objective: To visually assess the binding of an anti-biotin antibody to various biotinylated and non-biotinylated molecules.
Materials:
-
Nitrocellulose or PVDF membrane
-
Biotinylated proteins (e.g., BSA-biotin, IgG-biotin)
-
Non-biotinylated proteins (e.g., BSA, IgG)
-
Biotin analogs (e.g., desthiobiotin, lipoic acid)
-
Anti-biotin antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Application: Spot 1-2 µL of each molecule to be tested (at a concentration of, for example, 1 mg/mL) onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-biotin antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Compare the signal intensity of the spots. Strong signals should only be observed for biotinylated molecules, indicating high specificity. Any signal from non-biotinylated molecules or biotin analogs would suggest cross-reactivity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in a competitive ELISA and a dot blot assay.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Caption: Workflow for Dot Blot specificity screening.
Conclusion
The selection of an appropriate biotin-binding reagent is a critical step in experimental design. While streptavidin's high affinity for biotin is advantageous for signal amplification, anti-biotin antibodies can offer a superior alternative in scenarios where interference from free biotin is a concern. The lower affinity for free biotin, coupled with a strong avidity for biotinylated macromolecules, makes anti-biotin antibodies a robust choice for a variety of applications. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the cross-reactivity and specificity of their chosen anti-biotin antibody, ensuring the generation of reliable and reproducible data.
References
Comparative analysis of different biotinylation tags for protein purification
For researchers, scientists, and drug development professionals, the efficient purification of proteins is a critical step in various workflows. Affinity tagging is a widely used method for this purpose, and biotinylation-based tags offer a powerful approach due to the high-affinity interaction between biotin and avidin or streptavidin. This guide provides a comparative analysis of two prominent biotinylation tag systems: the enzymatically biotinylated AviTag™ and the synthetically derived Strep-tag®. We will delve into their mechanisms, compare their performance based on available data, and provide detailed experimental protocols to assist in selecting the optimal tag for your specific application.
Comparison of Biotinylation Tag Performance
The choice between different biotinylation tags often depends on the specific requirements of the experiment, such as the desired purity, yield, and the nature of the protein of interest. Below is a summary of the key performance characteristics of AviTag and Strep-tag systems.
| Feature | AviTag™ | Strep-tag® II & Twin-Strep-tag® | Other Biotinylation Methods (e.g., Chemical) |
| Tag Size | 15 amino acids (GLNDIFEAQKIEWHE)[1] | Strep-tag® II: 8 amino acids (WSHPQFEK) Twin-Strep-tag®: 28 amino acids | Not applicable (direct chemical modification) |
| Biotinylation | Enzymatic, site-specific via BirA ligase[1][2] | Not applicable (binds directly to Strep-Tactin®) | Chemical, often random on primary amines (e.g., lysine residues)[3] |
| Binding Partner | Avidin, Streptavidin, Neutravidin[2] | Strep-Tactin®, Strep-Tactin®XT[4] | Avidin, Streptavidin |
| Binding Affinity (Kd) | ~10⁻¹⁵ M (Biotin-Streptavidin)[3][5] | Twin-Strep-tag® to Strep-Tactin®XT: pM range | ~10⁻¹⁵ M (Biotin-Streptavidin)[3] |
| Elution Conditions | Harsh denaturing conditions (e.g., boiling in SDS-PAGE buffer) or competitive elution with free biotin. Milder elution is possible with monomeric avidin.[5] | Gentle, competitive elution with desthiobiotin or biotin.[4][6] | Harsh denaturing conditions or competitive elution with free biotin. |
| Purity | High, due to the highly specific enzymatic biotinylation and strong binding.[5] | High purity (>95%) is often achieved in a single step.[7][8] | Variable, can be high but may have issues with non-specific binding. |
| Yield | Often lower compared to other tags.[9] | High yields reported, with Twin-Strep-tag® achieving up to 33 mg of protein per ml of resin.[9] | Variable, depends on the efficiency of the chemical labeling reaction. |
| Advantages | Site-specific, uniform biotinylation; minimal interference with protein function; very strong binding useful for stringent washes.[3] | Gentle elution preserves protein activity; high purity and yield; reversible binding allows for resin regeneration.[4] | No need for a specific recognition sequence. |
| Disadvantages | Requires co-expression or in vitro reaction with BirA ligase; harsh elution can denature proteins; lower protein yields.[3][9] | Potential for lower binding affinity compared to the biotin-streptavidin interaction, though the Twin-Strep-tag® significantly improves this.[10] | Random labeling can inactivate proteins; heterogeneity in the number and location of biotin molecules.[3] |
Visualizing the Purification Workflows
To better understand the practical application of these tags, the following diagrams illustrate the experimental workflows for protein purification using AviTag and Strep-tag.
The Underlying Mechanisms
A deeper understanding of the molecular interactions involved in each system is crucial for troubleshooting and optimizing purification protocols.
Experimental Protocols
Below are detailed protocols for the purification of proteins using AviTag and Strep-tag systems.
AviTag Protein Purification Protocol (In Vitro Biotinylation)
This protocol is adapted for proteins that are expressed without BirA co-expression and need to be biotinylated after initial purification.
1. Expression and Initial Purification of AviTag-Protein:
-
Express the AviTag-fusion protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells).
-
Perform an initial purification of the AviTag-protein using standard chromatography techniques (e.g., ion exchange, size exclusion) to achieve a partially pure sample.
2. In Vitro Biotinylation Reaction:
-
Prepare the reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
To your purified AviTag-protein (e.g., 1-2 mg/ml), add the following components:
-
Incubate the reaction at 30°C for 2 hours or overnight at 4°C with gentle mixing.[11]
3. Removal of BirA and Unreacted Components:
-
If using a tagged BirA (e.g., His-tagged), it can be removed by passing the reaction mixture through an appropriate affinity column (e.g., Ni-NTA).[12]
-
Alternatively, size exclusion chromatography can be used to separate the biotinylated protein from the smaller BirA enzyme and unreacted biotin and ATP.[12]
4. Affinity Purification on Streptavidin Resin:
-
Equilibrate the streptavidin-agarose or magnetic beads with a suitable binding buffer (e.g., PBS).
-
Incubate the biotinylated protein sample with the streptavidin resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin extensively with the binding buffer to remove non-specifically bound proteins.
-
Elute the purified protein. Due to the strong interaction, elution often requires harsh conditions such as boiling the resin in SDS-PAGE loading buffer. For applications requiring the native protein, monomeric avidin columns, which have a lower affinity for biotin, can be used, allowing for elution with free biotin.[5]
Strep-tag® Protein Purification Protocol
This protocol is a general guideline for the one-step purification of Strep-tag® fusion proteins.
1. Cell Lysis and Lysate Preparation:
-
Harvest the cells expressing the Strep-tag® fusion protein.
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA). Protease inhibitors should be added.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarify the lysate by centrifugation to remove cell debris.
2. Equilibration of Strep-Tactin® Resin:
-
Equilibrate the Strep-Tactin® column or beads with 2-3 column volumes of wash buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA).[6]
3. Binding of the Strep-tag® Fusion Protein:
-
Apply the clarified lysate to the equilibrated Strep-Tactin® resin. Allow the lysate to flow through by gravity or incubate with the beads for 1-2 hours at 4°C.
4. Washing:
-
Wash the resin with 5-10 column volumes of wash buffer to remove unbound proteins.[6]
5. Elution:
-
Elute the bound Strep-tag® fusion protein with 3-5 column volumes of elution buffer containing a competitive agent.
-
Collect the eluate in fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.
6. Resin Regeneration (Optional):
-
The Strep-Tactin® resin can be regenerated by washing with a regeneration buffer (e.g., 1 mM HABA in wash buffer or 10 mM NaOH) followed by re-equilibration with wash buffer.[4]
By carefully considering the specific needs of your research and the characteristics of your target protein, you can select the most appropriate biotinylation tag and purification strategy to achieve high-purity, functional protein for your downstream applications.
References
- 1. The Science behind Avi-tag: Understanding Biotinylation Mechanisms - Creative BioMart [creativebiomart.net]
- 2. AviTag™ Technology, protein biotinylation | GeneCopoeia™ [genecopoeia.com]
- 3. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 4. neuromics.com [neuromics.com]
- 5. pnas.org [pnas.org]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which Affinity Tag For SPR? | Twin-Strep-Tag vs Avi-Tag? [fisherbiotec.com.au]
- 10. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AviTrap: A novel solution to achieve complete biotinylation | PLOS One [journals.plos.org]
- 12. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
Evaluating the neuroprotective effects of COG1410 versus other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective effects of COG1410, an apolipoprotein E (ApoE) mimetic peptide, in comparison to other prominent neuroprotective agents. The following sections detail the mechanisms of action, preclinical efficacy, and relevant experimental protocols to facilitate an objective assessment for research and drug development purposes.
Introduction to Neuroprotective Strategies
Neuroprotection aims to prevent or slow down neuronal cell death and axonal injury following acute insults such as traumatic brain injury (TBI) and ischemic stroke, or in chronic neurodegenerative diseases like Alzheimer's disease. The secondary injury cascade, involving excitotoxicity, inflammation, oxidative stress, and apoptosis, is a primary target for neuroprotective interventions. This guide focuses on COG1410 and compares its efficacy with other agents targeting these pathways, including NMDA receptor antagonists, progesterone, and the free radical scavenger, edaravone.
COG1410: An Apolipoprotein E Mimetic Peptide
COG1410 is a synthetic peptide derived from the receptor-binding region of human ApoE.[1] It has demonstrated significant neuroprotective properties in various preclinical models of neurological injury.[2][3]
Mechanism of Action
COG1410 exerts its neuroprotective effects through multiple pathways:
-
Anti-inflammatory Effects: COG1410 has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines.[2][3]
-
Anti-apoptotic Effects: The peptide can inhibit apoptotic pathways, potentially through the modulation of JNK signaling, thereby reducing neuronal cell death.[4]
-
Reduction of Vasogenic Edema: COG1410 helps to maintain the integrity of the blood-brain barrier (BBB), reducing vasogenic edema, a critical factor in secondary brain injury.[5]
-
Neurotrophic Support: By mimicking ApoE, COG1410 is thought to interact with ApoE receptors, such as the low-density lipoprotein receptor-related protein 1 (LRP1), to initiate signaling cascades that promote neuronal survival and repair.[6]
Comparative Efficacy of Neuroprotective Agents
Direct quantitative comparisons between COG1410 and other neuroprotective agents are limited due to variations in experimental models and methodologies across studies. The following tables summarize key preclinical findings for each agent to facilitate an indirect comparison.
Table 1: Preclinical Efficacy of COG1410
| Animal Model | Injury Type | Key Findings | Reference |
| Rat | Fluid Percussion Injury (TBI) | Improved cognitive and vestibulomotor performance; reduced cortical tissue loss. | [7] |
| Mouse | Controlled Cortical Impact (TBI) | Improved vestibulomotor function and spatial learning; attenuated microglial activation and hippocampal neuronal death. | [2] |
| Rat | Focal Brain Ischemia | Reduced infarct volume and improved functional recovery. | [3] |
| Mouse | Traumatic Brain Injury (TBI) | Reduced degenerating neurons (Fluoro-Jade C staining) and improved cognitive performance in the Morris water maze. | [8] |
Table 2: Preclinical Efficacy of NMDA Receptor Antagonists (e.g., Memantine, Ketamine)
| Animal Model | Injury Type | Key Findings | Reference |
| Rat | Controlled Cortical Impact (TBI) | Memantine reduced oxidative stress and neuroinflammation. Ketamine enhanced anti-oxidant capacity. | [9][10] |
| Rat | Traumatic Brain Injury (TBI) | A meta-analysis of animal studies showed a significant reduction in brain edema and improved neurobehavioral scores. | [11] |
| Rat | Repetitive Mild TBI | Memantine prevented neurological decline. | [12] |
Table 3: Preclinical Efficacy of Progesterone
| Animal Model | Injury Type | Key Findings | Reference |
| Rat | Traumatic Brain Injury (TBI) | A meta-analysis of preclinical studies showed a reduction in brain edema and lesion volume. | [13] |
| Rat | Traumatic Brain Injury (TBI) | Reduced cognitive deficits in adolescence when administered after pediatric TBI. | [14] |
| Rat | Traumatic Brain Injury (TBI) | Neuroprotective effects are mediated through the PI3K/Akt pathway and Nrf2/ARE signaling pathway. | [15][16] |
Note: Despite promising preclinical data, large-scale clinical trials (ProTECT III) did not show a significant benefit of progesterone in improving outcomes in human TBI patients.[17][18][19]
Table 4: Preclinical Efficacy of Edaravone
| Animal Model | Injury Type | Key Findings | Reference |
| Various | Focal Cerebral Ischemia | A systematic review of animal models showed improved functional and structural outcomes. | [20][21] |
| Rat | Kainate-induced Epilepsy | Protected hippocampal neurons from damage through the Nrf2/HO-1 pathway. | [22] |
| Mouse | Propofol-induced Neurotoxicity | Alleviated neurotoxicity by activating the mBDNF/TrkB/PI3K pathway. | [23] |
| iPSC-derived Motor Neurons | H₂O₂-induced Neurotoxicity | Alleviated neurotoxicity and activated the GDNF/RET neurotrophic signaling pathway. | [24][25] |
Signaling Pathways of Other Neuroprotective Agents
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotective agents are provided below.
Morris Water Maze (MWM) for Cognitive Assessment in TBI Models
The MWM is a widely used behavioral test to assess spatial learning and memory deficits in rodents following experimental TBI.[23][26]
Apparatus:
-
A circular pool (typically 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Mice or rats are trained over several days to find the hidden platform. Each trial begins with placing the animal in the water at one of several predetermined start locations. The latency to find the platform is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[6][14]
Fluoro-Jade C Staining for Detecting Neuronal Degeneration
Fluoro-Jade C is an anionic fluorescein derivative that specifically stains degenerating neurons, making it a reliable marker for neuronal death.[24]
Procedure:
-
Tissue Preparation: Brain tissue sections are mounted on gelatin-coated slides.
-
Rehydration and Permeabilization: Slides are immersed in a basic alcohol solution, followed by graded ethanol and distilled water.
-
Potassium Permanganate Incubation: Slides are incubated in a potassium permanganate solution to reduce background staining.
-
Fluoro-Jade C Staining: Slides are incubated in a Fluoro-Jade C staining solution.
-
Washing and Mounting: Slides are rinsed with distilled water, dried, and coverslipped with a non-aqueous mounting medium.
-
Visualization: Degenerating neurons are visualized using fluorescence microscopy with blue light excitation.[15][27][28][29]
TUNEL Assay for Detecting Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Tissue Preparation and Permeabilization: Paraffin-embedded brain sections are deparaffinized, rehydrated, and permeabilized.
-
TdT Reaction: Sections are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT catalyzes the addition of these nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labeled nucleotides are detected using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining and Visualization: Nuclei are often counterstained with a DNA dye like DAPI. Apoptotic cells are then visualized by fluorescence microscopy.[30][31][32][33][34]
Measurement of Brain Edema
Brain edema can be quantified by measuring the brain water content.
Procedure:
-
Brain Tissue Collection: Animals are euthanized, and the brains are rapidly removed.
-
Dissection: The brain is dissected into regions of interest (e.g., ipsilateral and contralateral hemispheres).
-
Wet Weight Measurement: The tissue samples are immediately weighed to obtain the wet weight.
-
Dry Weight Measurement: The samples are then dried in an oven (e.g., at 60-100°C) until a constant weight is achieved (typically 24-72 hours). This provides the dry weight.
-
Calculation of Water Content: The percentage of water content is calculated using the formula: ((Wet Weight - Dry Weight) / Wet Weight) x 100%.
Conclusion
COG1410 demonstrates significant neuroprotective potential in preclinical models of TBI and ischemic stroke, acting through anti-inflammatory, anti-apoptotic, and BBB-protective mechanisms. While direct comparative data is scarce, this guide provides a basis for evaluating its potential relative to other neuroprotective agents like NMDA receptor antagonists, progesterone, and edaravone. Each of these agents targets different aspects of the secondary injury cascade, and the choice of a therapeutic candidate will depend on the specific pathological context. The provided experimental protocols offer a standardized framework for conducting further comparative studies to elucidate the relative efficacy of these promising neuroprotective agents.
References
- 1. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Apolipoprotein E and its receptors in Alzheimer’s disease: pathways, pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptors antagonists alleviated the acute phase of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptors antagonists alleviated the acute phase of traumatic brain injury [ijbms.mums.ac.ir]
- 11. Efficacy of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists in Treating Traumatic Brain Injury-Induced Brain Edema: A Systematic Review and Meta-analysis of Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Progesterone on Preclinical Animal Models of Traumatic Brain Injury: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progesterone Treatment following Traumatic Brain Injury in the 11-day-old Rat Attenuates Cognitive Deficits and Neuronal Hyperexcitability in Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the neuroprotective effects of progesterone receptors on experimental traumatic brain injury: The PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progesterone Provides the Pleiotropic Neuroprotective Effect on Traumatic Brain Injury Through the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progesterone offers no significant benefit in traumatic brain injury clinical trial [news.emory.edu]
- 18. Progesterone Treatment Does Not Decrease Serum Levels of Biomarkers of Glial and Neuronal Cell Injury in Moderate and Severe Traumatic Brain Injury Subjects: A Secondary Analysis of the Progesterone for Traumatic Brain Injury, Experimental Clinical Treatment (ProTECT) III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progesterone for Traumatic Brain Injury, Experimental Clinical Treatment III Trial Revisited: Objective Classification of Traumatic Brain Injury With Brain Imaging Segmentation and Biomarker Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Edaravone Alleviated Propofol-Induced Neurotoxicity in Developing Hippocampus by mBDNF/TrkB/PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PROGESTERONE EXERTS NEUROPROTECTIVE EFFECTS AFTER BRAIN INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 32. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 33. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 34. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Biotin-COG1410 TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Biotin-COG1410 TFA is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a biotinylated synthetic peptide derived from apolipoprotein E.[1][2][3] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common practice in peptide synthesis.[1][3] While biotin itself is not classified as a hazardous substance, trifluoroacetic acid is a corrosive chemical, and the biological activity of the COG1410 peptide necessitates careful handling of the compound as chemical waste.[4][5][6][7]
Hazard Identification and Safety Precautions
Before beginning any disposal procedure, it is imperative to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Summary of Hazards:
| Component | Hazard Classification | Key Risks |
| Biotin | Not classified as hazardous[8][9] | Minimal risk under standard laboratory conditions. |
| COG1410 Peptide | Biological activity; potential cytotoxicity[10] | The toxicological properties have not been fully investigated. Handle as a potentially bioactive substance. |
| Trifluoroacetic Acid (TFA) Salt | Corrosive, Harmful if inhaled, Harmful to aquatic life[4][5][6][7] | Causes severe skin burns and eye damage.[4][6] |
Personal Protective Equipment (PPE) to be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[11]
-
Body Protection: A laboratory coat.[11]
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, a dust mask or respirator is recommended.[11]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for the disposal of this compound in both solid (lyophilized powder) and liquid (solubilized) forms.
Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect any unused or expired solid this compound.
-
To prevent dust formation, avoid sweeping dry powder. If a small spill occurs, gently wipe with a damp cloth and treat the cloth as chemical waste.
-
Place the solid waste into a clearly labeled, sealed container designated for chemical waste.[11]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.[11]
-
Do not mix peptide solutions with other forms of chemical waste unless approved by your institution's safety officer.
-
Labeling and Storage of Waste
Proper labeling is crucial for the safe handling and disposal of chemical waste.
-
Labeling: The waste container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid peptide waste" or "Aqueous solution of peptide")
-
Any known hazard symbols (e.g., Corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated, secure area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Arranging for Final Disposal
-
Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.[11]
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest, as required by your institution and local regulations.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [9][12]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. iba-lifesciences.com [iba-lifesciences.com]
- 10. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biovera.com.au [biovera.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
